molecular formula C17H16F3N3O2 B3060390 1-[2-Nitro-4-(trifluoromethyl)phenyl]-4-phenylpiperazine CAS No. 325702-84-9

1-[2-Nitro-4-(trifluoromethyl)phenyl]-4-phenylpiperazine

Katalognummer: B3060390
CAS-Nummer: 325702-84-9
Molekulargewicht: 351.32 g/mol
InChI-Schlüssel: IVQRXLYUPBPQTO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

1-[2-Nitro-4-(trifluoromethyl)phenyl]-4-phenylpiperazine (CAS 325702-84-9) is a piperazine derivative with a molecular formula of C17H16F3N3O2 and a molecular weight of 351.32 g/mol. This compound is of significant interest in medicinal chemistry research, particularly in the development of novel bioactive molecules. The piperazine moiety is a common feature in many pharmaceuticals and investigational compounds due to its ability to influence the physicochemical properties of a molecule and serve as a versatile scaffold for drug design . Piperazine-containing compounds are frequently explored for their diverse biological activities. Recent scientific literature highlights the potential of structurally related nitrofuranyl piperazines as potent agents against challenging bacterial infections, such as Mycobacterium abscessus, demonstrating the value of this chemical class in antimicrobial research . Furthermore, the piperazine ring is a key structural element in FDA-approved drugs and is extensively used to optimize pharmacokinetic properties and as a scaffold for arranging pharmacophoric groups . This specific compound, featuring a 2-nitro-4-(trifluoromethyl)phenyl group and a phenyl substitution on the piperazine ring, is a valuable building block for researchers in chemical biology and drug discovery. It can be utilized in the synthesis of more complex molecules, the exploration of structure-activity relationships (SAR), and the investigation of new mechanisms of action. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Eigenschaften

IUPAC Name

1-[2-nitro-4-(trifluoromethyl)phenyl]-4-phenylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3N3O2/c18-17(19,20)13-6-7-15(16(12-13)23(24)25)22-10-8-21(9-11-22)14-4-2-1-3-5-14/h1-7,12H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVQRXLYUPBPQTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20377645
Record name 1-[2-nitro-4-(trifluoromethyl)phenyl]-4-phenylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

325702-84-9
Record name 1-[2-nitro-4-(trifluoromethyl)phenyl]-4-phenylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

An In-depth Technical Guide to 1-[2-Nitro-4-(trifluoromethyl)phenyl]-4-phenylpiperazine: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of 1-[2-Nitro-4-(trifluoromethyl)phenyl]-4-phenylpiperazine, a molecule of significant interest to researchers, medicinal chemists, and professionals in drug development. We will delve into its synthesis, predicted physicochemical properties, and explore its potential biological activities based on the well-established pharmacology of the N-arylpiperazine scaffold.

Introduction: The N-Arylpiperazine Scaffold

The N-arylpiperazine moiety is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide array of biological targets. This structural motif is present in numerous approved drugs and clinical candidates, spanning therapeutic areas from oncology to central nervous system disorders. The versatility of the piperazine ring allows for dual substitutions, enabling fine-tuning of pharmacological and pharmacokinetic properties. The specific compound of focus, 1-[2-Nitro-4-(trifluoromethyl)phenyl]-4-phenylpiperazine, combines this versatile core with a highly electron-deficient aromatic ring, suggesting unique chemical and biological characteristics.

Compound Identification and Precursors

Compound Name Structure CAS Number Molecular Formula Molecular Weight
1-Phenylpiperazine92-54-6[1][2][3][4][5][6]C₁₀H₁₄N₂162.23 g/mol
1-Chloro-2-nitro-4-(trifluoromethyl)benzene121-17-5[7]C₇H₃ClF₃NO₂225.55 g/mol

Synthesis: A Mechanistic Approach via Nucleophilic Aromatic Substitution (SNAr)

The most direct and industrially scalable route to synthesize 1-[2-Nitro-4-(trifluoromethyl)phenyl]-4-phenylpiperazine is through a nucleophilic aromatic substitution (SNAr) reaction. This reaction is predicated on the high electrophilicity of the 1-chloro-2-nitro-4-(trifluoromethyl)benzene ring.

Causality of the Reaction: The presence of two potent electron-withdrawing groups, the nitro (-NO₂) group and the trifluoromethyl (-CF₃) group, ortho and para to the chlorine atom, is critical. These groups strongly activate the aromatic ring towards nucleophilic attack by delocalizing the negative charge of the intermediate Meisenheimer complex, thereby lowering the activation energy of the reaction. The secondary amine of 1-phenylpiperazine acts as the nucleophile, displacing the chloride leaving group.

G cluster_conditions Reaction Conditions A 1-Phenylpiperazine (Nucleophile) D 1-[2-Nitro-4-(trifluoromethyl)phenyl]-4-phenylpiperazine A->D Nucleophilic Attack B 1-Chloro-2-nitro-4-(trifluoromethyl)benzene (Electrophile) B->D C Base (e.g., K₂CO₃, Et₃N) Solvent (e.g., DMF, DMSO) Heat E By-product (e.g., HCl, Salt)

Caption: Proposed synthetic workflow for 1-[2-Nitro-4-(trifluoromethyl)phenyl]-4-phenylpiperazine.

Detailed Experimental Protocol:

This protocol is a self-validating system, designed for robustness and reproducibility.

  • Reactor Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 1-phenylpiperazine (1.0 eq.).

  • Solvent and Base: Dissolve the starting material in a suitable polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO). Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0-3.0 eq.), to act as a scavenger for the HCl generated during the reaction.

  • Addition of Electrophile: To the stirred solution, add 1-chloro-2-nitro-4-(trifluoromethyl)benzene (1.0-1.1 eq.) dropwise at room temperature. The choice of a chloro-substituted benzene is strategic; while a fluoro-substituted analog might be more reactive, the chloro- derivative offers a balance of reactivity and cost-effectiveness.

  • Reaction Conditions: Heat the reaction mixture to 80-120 °C. The optimal temperature should be determined empirically. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. The crude product should precipitate out of the solution.

  • Purification: Collect the solid by filtration and wash with water to remove inorganic salts. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure 1-[2-Nitro-4-(trifluoromethyl)phenyl]-4-phenylpiperazine.

Physicochemical Properties (Predicted)

The following table summarizes the predicted physicochemical properties of the target compound. These values are calculated using computational models and are valuable for designing experimental conditions and predicting pharmacokinetic behavior.

Property Predicted Value
Molecular Formula C₁₇H₁₆F₃N₃O₂
Molecular Weight 367.33 g/mol
LogP (Octanol/Water Partition Coefficient) ~4.5
Topological Polar Surface Area (TPSA) 61.1 Ų
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 6
Rotatable Bonds 2

Potential Biological Activity and Therapeutic Applications

While specific biological data for 1-[2-Nitro-4-(trifluoromethyl)phenyl]-4-phenylpiperazine is not widely published, the extensive literature on N-arylpiperazine derivatives allows for informed predictions of its potential pharmacological profile.

Neurological Activity: Many N-arylpiperazines are known to interact with G-protein coupled receptors (GPCRs) in the central nervous system, particularly dopamine (D₂) and serotonin (5-HT) receptors. The specific substitution pattern on the aryl ring dictates the affinity and functional activity (agonist, antagonist, or partial agonist) at these receptors. Given this, the target compound is a candidate for investigation as a potential antipsychotic, antidepressant, or anxiolytic agent.

G cluster_pathway Potential GPCR Modulation by N-Arylpiperazines ligand 1-[2-Nitro-4-(trifluoromethyl)phenyl] -4-phenylpiperazine receptor Dopamine/Serotonin Receptor (GPCR) ligand->receptor Binding gprotein G-Protein Activation (Gα, Gβγ) receptor->gprotein effector Effector Enzyme (e.g., Adenylyl Cyclase) gprotein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger cellular_response Downstream Cellular Response (e.g., Neuronal Firing) second_messenger->cellular_response

Caption: Conceptual pathway of GPCR modulation by N-arylpiperazine derivatives.

Anticancer Activity: A growing body of research has demonstrated the cytotoxic effects of novel N-arylpiperazine derivatives against various cancer cell lines.[8] The mechanisms often involve the induction of apoptosis or the inhibition of specific kinases. The unique electronic and steric properties of 1-[2-Nitro-4-(trifluoromethyl)phenyl]-4-phenylpiperazine make it a compelling candidate for screening in anticancer assays.

Antimicrobial Activity: The piperazine core is also found in a number of antimicrobial agents. Studies have shown that certain N-phenylpiperazine derivatives exhibit activity against various bacterial and fungal pathogens.[9]

Conclusion

References

  • NextSDS. 1-METHYL-4-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE HYDROCHLORIDE. Available from: [Link]

  • PubMed. Activity of N-Phenylpiperazine Derivatives Against Bacterial and Fungal Pathogens. Available from: [Link]

  • Wikipedia. 1-(4-(Trifluoromethyl)phenyl)piperazine. Available from: [Link]

  • Loba Chemie. 92-54-6 CAS | 1-PHENYLPIPERAZINE | Laboratory Chemicals | Article No. 5237K. Available from: [Link]

  • PubChem. 1-Phenylpiperazine. Available from: [Link]

  • PubMed Central (PMC). 1-Phenylpiperazine-1,4-diium tetrachloridocobalt(II). Available from: [Link]

  • NextSDS. 1-chloro-2-fluoro-4-nitro-5-(trifluoromethyl)benzene. Available from: [Link]

  • NextSDS. 1-Fluoro-4-(4-nitrophenyl)-2-(trifluoroMethyl)benzene. Available from: [Link]

  • NIST WebBook. Benzene, 1-chloro-2-nitro-4-(trifluoromethyl)-. Available from: [Link]

  • Google Patents. CN110498730B - Synthetic method of 1,2, 4-trifluorobenzene.

Sources

An In-depth Technical Guide to the Biological Activity of Trifluoromethylphenylpiperazine (TFMPP) Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Phenylpiperazine Scaffold

The phenylpiperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous centrally acting drugs. Its unique combination of a rigid aromatic ring and a flexible piperazine linker allows for precise three-dimensional orientation of pharmacophoric features, enabling interactions with a wide array of G-protein coupled receptors (GPCRs) and transporters. Among the various substitutions, the trifluoromethyl (CF3) group holds particular importance. The CF3 group is a potent electron-withdrawing moiety and is highly lipophilic; these properties can dramatically alter a molecule's metabolic stability, membrane permeability, and binding affinity for its biological target. This guide focuses specifically on trifluoromethylphenylpiperazine (TFMPP) derivatives, a class of compounds with significant effects on the central nervous system (CNS), primarily through modulation of the serotonergic system.[1][2][3] While some TFMPP derivatives have been explored as recreational drugs, their nuanced pharmacology offers a rich field for the development of novel therapeutics for psychiatric disorders.[1][4][5]

Core Mechanism of Action: A Focus on the Serotonergic System

The primary biological activity of TFMPP and its derivatives stems from their interaction with serotonin (5-hydroxytryptamine, 5-HT) receptors.[1][2] The serotonergic system is a critical regulator of mood, cognition, sleep, and appetite, making it a major target for treating CNS disorders.

Receptor Binding Profile

TFMPP itself is a non-selective serotonin receptor agonist, meaning it binds to and activates multiple 5-HT receptor subtypes.[6] Its activity is most pronounced at the following receptors:

  • 5-HT1A, 5-HT1B, 5-HT1D Receptors: TFMPP displays significant agonist activity at these autoreceptors and heteroreceptors, which are involved in feedback inhibition of serotonin release and modulation of other neurotransmitter systems.[1][2]

  • 5-HT2C Receptor: It is a potent agonist at this receptor, which is implicated in the regulation of appetite, mood, and dopamine release.[1][4]

  • 5-HT2A Receptor: At this receptor, its activity is more complex, acting as a weak partial agonist or even an antagonist.[1][2] This is a crucial distinction, as 5-HT2A agonism is associated with hallucinogenic effects.[6]

  • Serotonin Transporter (SERT): TFMPP can also bind to SERT and promote the release of serotonin, further enhancing serotonergic tone.[4][7]

Notably, TFMPP has insignificant affinity for the 5-HT3 receptor, a ligand-gated ion channel, which differentiates its action from other serotonergic agents like quipazine.[1][8] This complex polypharmacology, where a single compound interacts with multiple targets, is a hallmark of many CNS drugs and a key consideration in drug development.

Downstream Signaling

Most of the 5-HT receptors targeted by TFMPP derivatives (5-HT1 and 5-HT2 families) are GPCRs. The specific downstream signaling cascade depends on the G-protein to which the receptor is coupled.

  • 5-HT1 Receptors (Gαi-coupled): Agonism by a TFMPP derivative leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels, and modulation of ion channel activity (e.g., opening of G-protein-coupled inwardly-rectifying potassium channels).

  • 5-HT2 Receptors (Gαq-coupled): Activation of these receptors stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in the release of intracellular calcium stores and the activation of protein kinase C (PKC).

G_Protein_Signaling cluster_0 5-HT1A/B/D Receptor (Gαi-coupled) cluster_1 5-HT2A/2C Receptor (Gαq-coupled) TFMPP_1 TFMPP Derivative Receptor_1 5-HT1 Receptor TFMPP_1->Receptor_1 Binds G_Protein_1 Gαiβγ Receptor_1->G_Protein_1 Activates AC Adenylyl Cyclase G_Protein_1->AC Inhibits cAMP ↓ cAMP AC->cAMP TFMPP_2 TFMPP Derivative Receptor_2 5-HT2 Receptor TFMPP_2->Receptor_2 Binds G_Protein_2 Gαqβγ Receptor_2->G_Protein_2 Activates PLC Phospholipase C G_Protein_2->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 → ↑ Ca²⁺ PIP2->IP3 DAG DAG → PKC PIP2->DAG

Figure 1: Simplified signaling pathways for TFMPP derivatives at Gαi and Gαq-coupled serotonin receptors.

Structure-Activity Relationships (SAR)

The biological activity of TFMPP derivatives can be finely tuned by modifying their chemical structure. Understanding these SARs is fundamental to designing new compounds with improved potency, selectivity, and pharmacokinetic properties.

Position of the Trifluoromethyl Group

The position of the CF3 group on the phenyl ring is a critical determinant of receptor selectivity and activity. While 1-(3-trifluoromethylphenyl)piperazine (3-TFMPP) is the most studied isomer, derivatives with the CF3 group at the 2- or 4-position exhibit distinct pharmacological profiles.[1] These positional changes alter the electronic distribution and steric hindrance of the molecule, affecting how it fits into the receptor's binding pocket.

Substitution on the Piperazine Ring

Modifications to the piperazine ring, particularly at the N4 position, can drastically alter the compound's properties. For instance, adding bulky substituents can shift a compound's activity from agonism to antagonism or change its receptor selectivity profile. Combining the TFMPP scaffold with fragments from other psychoactive molecules, such as methylenedioxybenzylpiperazine (MDBP), has been shown to create hybrid analogues with unique receptor binding affinities, often enhancing binding at 5-HT2B or 5-HT7 receptors while reducing affinity for 5-HT1 subtypes.[7]

Spacer Length and Flexibility

In more complex derivatives where the phenylpiperazine moiety is linked to another pharmacophore, the length and rigidity of the spacer are crucial. Studies have shown that increasing the length of a carbon chain linker between a phenylpiperazine core and a pyrazole moiety can increase affinity for the 5-HT2A receptor by 3- to 10-fold.[9]

Structural Modification Observed Effect on Biological Activity Reference
Positional Isomerism of CF3 Group Alters receptor selectivity and potency (e.g., 2- vs. 3- vs. 4-TFMPP).[7]
Substitution on Phenyl Ring Adding other groups (e.g., halogens, methoxy) modifies lipophilicity and electronic properties, impacting binding affinity.[10][11][12]
N4-Substitution on Piperazine Ring Introduction of different moieties (e.g., benzyl, aryl) can shift receptor preference and functional activity (agonist vs. antagonist).[7]
Linker Modification Increasing the length of a linker between the phenylpiperazine and another pharmacophore can enhance affinity for specific receptors like 5-HT2A.[9]

Table 1: Summary of key Structure-Activity Relationships for TFMPP derivatives.

Therapeutic Potential and Applications

The diverse pharmacology of TFMPP derivatives makes them attractive candidates for treating a range of CNS disorders.

  • Anxiety and Depression: Their ability to modulate multiple 5-HT receptors, particularly 5-HT1A and 5-HT1B, suggests potential anxiolytic and antidepressant effects.[13][14]

  • Schizophrenia: Derivatives acting as 5-HT2A antagonists are being investigated as potential antipsychotics, as this mechanism is a cornerstone of modern atypical antipsychotic drugs.[9]

  • Obesity: The potent 5-HT2C agonist activity of some derivatives is of interest for appetite suppression, similar to the mechanism of the withdrawn weight-loss drug lorcaserin.

Key Experimental Protocols for Evaluation

A rigorous, multi-step evaluation process is required to characterize the biological activity of novel TFMPP derivatives. This process forms a screening cascade, moving from broad, high-throughput methods to more specific and complex assays.

Screening_Cascade cluster_Primary In Vitro - Primary Screening cluster_Secondary In Vitro - Secondary Screening cluster_Tertiary In Vivo - Behavioral Models Binding Radioligand Binding Assay (Determine Affinity - Ki) Functional Functional Assays (Determine Efficacy - Agonist/Antagonist) Binding->Functional Hits GTP [³⁵S]GTPγS Binding cAMP_Assay cAMP Measurement Ca_Flux Calcium Flux Assay Anxiety Elevated Plus Maze (Anxiolytic Effects) GTP->Anxiety Leads cAMP_Assay->Anxiety Leads Ca_Flux->Anxiety Leads Depression Forced Swim Test (Antidepressant Effects) Anxiety->Depression Confirms Activity

Figure 2: A typical experimental workflow for characterizing novel TFMPP derivatives.

In Vitro Assay: Radioligand Binding

Causality: The first step is to determine if a compound physically interacts with the target receptor and with what affinity. A radioligand binding assay is the gold standard for quantifying this interaction. It measures the ability of the test compound to displace a known radioactive ligand from the receptor. The result is expressed as the inhibition constant (Ki), where a lower Ki value indicates higher binding affinity.

Self-Validating Protocol: Competitive Radioligand Binding Assay for 5-HT2A Receptor

  • Materials:

    • Cell membranes from HEK293 cells stably expressing the human 5-HT2A receptor.

    • Radioligand: [3H]ketanserin (a known 5-HT2A antagonist).

    • Test TFMPP derivative (dissolved in DMSO, serially diluted).

    • Non-specific binding control: Mianserin (10 µM).

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Procedure:

    • In a 96-well plate, combine cell membranes (10-20 µg protein/well), [3H]ketanserin (at a concentration near its Kd, e.g., 0.5 nM), and varying concentrations of the test compound.

    • For total binding wells, add assay buffer instead of the test compound.

    • For non-specific binding wells, add 10 µM mianserin.

    • Incubate the plate at room temperature for 60 minutes to reach equilibrium.

    • Rapidly harvest the contents of each well onto glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound.

    • Wash the filters three times with ice-cold assay buffer.

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total binding - Non-specific binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of test compound that displaces 50% of the radioligand).

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Assay: Functional Activity ([³⁵S]GTPγS Binding)

Causality: Once binding is confirmed, the functional effect of that binding must be determined. Does the compound activate the receptor (agonist), block it (antagonist), or have no effect? The [³⁵S]GTPγS binding assay measures the first step of G-protein activation. When an agonist binds to a GPCR, it promotes the exchange of GDP for GTP on the Gα subunit. Using a non-hydrolyzable GTP analog, [³⁵S]GTPγS, allows for the quantification of this activation.

Self-Validating Protocol: [³⁵S]GTPγS Binding Assay

  • Materials:

    • Cell membranes expressing the receptor of interest (e.g., 5-HT1A).

    • [³⁵S]GTPγS.

    • GDP (to ensure the G-protein is in its inactive state at baseline).

    • Positive Control: A known full agonist for the receptor (e.g., 8-OH-DPAT for 5-HT1A).

    • Test TFMPP derivative.

    • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, pH 7.4.

  • Procedure:

    • Pre-incubate cell membranes with the test compound or control for 15 minutes at 30°C.

    • Initiate the reaction by adding a mixture of [³⁵S]GTPγS (e.g., 0.1 nM) and GDP (e.g., 10 µM).

    • Incubate for 60 minutes at 30°C.

    • Terminate the reaction and separate bound from free [³⁵S]GTPγS using rapid filtration, as described for the binding assay.

    • Quantify radioactivity by scintillation counting.

  • Data Analysis:

    • Plot the [³⁵S]GTPγS binding (as a percentage of the response from the positive control) against the log concentration of the test compound.

    • An agonist will produce a concentration-dependent increase in binding (determine EC50 and Emax).

    • To test for antagonist activity, run the assay with a fixed concentration of the positive control agonist in the presence of varying concentrations of the test compound. An antagonist will shift the agonist's dose-response curve to the right.

In Vivo Model: Elevated Plus Maze (Anxiety)

Causality: In vitro activity must translate to a physiological effect in a living system. The Elevated Plus Maze (EPM) is a widely used behavioral model to screen for anxiolytic-like effects in rodents.[15][16][17] The test is based on the animal's natural aversion to open, elevated spaces. Anxiolytic drugs increase the animal's willingness to explore the open arms of the maze.[15]

Self-Validating Protocol: Elevated Plus Maze Test in Mice

  • Apparatus: A plus-shaped maze raised off the floor, with two open arms and two arms enclosed by high walls.

  • Animals: Male mice are typically used. They should be habituated to the testing room for at least 1 hour before the experiment.

  • Procedure:

    • Administer the test TFMPP derivative via an appropriate route (e.g., intraperitoneal injection) at a predetermined time before the test (e.g., 30 minutes).

    • Control groups should include a vehicle control (e.g., saline) and a positive control (e.g., diazepam, a known anxiolytic).

    • Place the mouse in the center of the maze, facing an open arm.

    • Allow the mouse to explore the maze for 5 minutes. The session is recorded by an overhead video camera.

  • Data Analysis:

    • An automated tracking system or a trained observer scores the following parameters:

      • Time spent in the open arms.

      • Number of entries into the open arms.

      • Total number of arm entries (a measure of general locomotor activity).

    • Interpretation: A significant increase in the time spent and/or entries into the open arms, without a significant change in total arm entries, is indicative of an anxiolytic-like effect. The lack of change in total locomotion is a critical internal control to ensure the effect is on anxiety, not simply sedation or hyperactivity.

Challenges and Future Directions

The primary challenge in developing TFMPP derivatives for therapeutic use is managing their polypharmacology. The non-selectivity that makes them interesting can also lead to a wide range of side effects.[1][2] Future research will focus on:

  • Improving Selectivity: Designing novel derivatives that preferentially bind to a single receptor subtype to minimize off-target effects.

  • Functional Selectivity (Biased Agonism): Developing compounds that, upon binding to a receptor, preferentially activate one signaling pathway over another (e.g., G-protein vs. β-arrestin pathways). This could potentially separate therapeutic effects from adverse reactions.

  • Elucidating In Vivo Metabolism: Understanding how these compounds are metabolized and whether their metabolites are also active is crucial for predicting their in vivo effects and duration of action.

By leveraging advanced techniques in computational chemistry, structural biology, and pharmacology, the rich chemical space of TFMPP derivatives can be further explored to yield next-generation CNS therapeutics with improved efficacy and safety profiles.

References

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  • Dhanasekaran, M., et al. (2017). Designer drug-Trifluoromethylphenylpiperazine derivatives (TFMPP)-A future potential peril towards modern society. Medical Research Archives, 5(8). Available at: [Link]

  • ResearchGate. (2017). Designer drug-Trifluoromethylphenylpiperazine derivatives (TFMPP)-A future potential peril towards modern society | Request PDF. Available at: [Link]

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  • Borsini, F., et al. (2002). Experimental animal models for the simulation of depression and anxiety. Dialogues in Clinical Neuroscience. Available at: [Link]

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  • DeRuiter, J., et al. (2018). Disubstituted piperazine analogues of trifluoromethylphenylpiperazine and methylenedioxybenzylpiperazine: analytical differentiation and serotonin receptor binding studies. Forensic Science International. Available at: [Link]

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  • Herndon, J. L., et al. (1987). Possible 5-hydroxytryptamine1 (5-HT1) receptor involvement in the stimulus properties of 1-(m-trifluoromethylphenyl)piperazine (TFMPP). The Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

  • Charles River Laboratories. (n.d.). Anxiety and Depression Tests in Rodents. Available at: [Link]

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In Vitro Screening and Mechanistic Profiling of 1-[2-Nitro-4-(trifluoromethyl)phenyl]-4-phenylpiperazine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract As a Senior Application Scientist, I frequently encounter highly functionalized chemical scaffolds that require rigorous, multi-tiered validation. The compound 1-[2-Nitro-4-(trifluoromethyl)phenyl]-4-phenylpiperazine represents a privileged chemotype. The piperazine core provides crucial conformational flexibility and a protonatable nitrogen, while the strongly electron-withdrawing 2-nitro-4-(trifluoromethyl)phenyl moiety modulates lipophilicity and target residence time. This technical guide outlines a comprehensive in vitro screening cascade designed to evaluate this compound’s efficacy as an anti-parasitic agent (specifically against Plasmodium falciparum), quantify its mammalian cytotoxicity, and validate its mechanism of action via hemozoin biocrystallization inhibition.

Chemical Rationale & Pharmacophore Dynamics

The rational design of anti-parasitic and CNS-active agents frequently utilizes the piperazine scaffold due to its tunable physicochemical properties and capacity for diverse electrostatic interactions 1. In the case of 1-[2-Nitro-4-(trifluoromethyl)phenyl]-4-phenylpiperazine, the addition of the nitro and trifluoromethyl groups creates a highly electron-deficient aromatic ring.

This specific electronic configuration is not merely structural; it is functionally causal. The electron deficiency enables the molecule to form strong π−π charge-transfer complexes with electron-rich biological targets, such as the porphyrin ring of free heme. Furthermore, the basic piperazine nitrogen ensures the molecule becomes protonated in acidic environments (like the parasite food vacuole), leading to localized ion-trapping and massive intracellular accumulation 2.

The Screening Cascade Workflow

To prevent false positives and ensure structural viability, the screening of this compound must follow a self-validating logical progression: phenotypic efficacy toxicity profiling mechanistic target validation.

ScreeningWorkflow Start 1-[2-Nitro-4-(trifluoromethyl)phenyl] -4-phenylpiperazine Phase1 Phase 1: Efficacy & Toxicity Start->Phase1 Pf P. falciparum Viability (SYBR Green I) Phase1->Pf Tox Cytotoxicity (VERO / THP-1 MTT) Phase1->Tox SI Selectivity Index (SI) Calculation Pf->SI Tox->SI Phase2 Phase 2: Mechanistic Assays SI->Phase2 If SI > 10 Hemozoin β-Hematin Inhibition Assay Phase2->Hemozoin Kinase Kinase Selectivity Profiling Phase2->Kinase

Fig 1. Multi-tiered in vitro screening workflow for evaluating anti-parasitic efficacy.

Primary Efficacy and Cytotoxicity Protocols

Plasmodium falciparum Viability Assay (SYBR Green I)

Causality & Logic: Mature human erythrocytes (RBCs) lack a nucleus. Therefore, any detectable double-stranded DNA in an infected RBC culture belongs exclusively to the Plasmodium parasite. SYBR Green I selectively intercalates into dsDNA, making this assay a highly sensitive, self-validating reporter for parasite proliferation.

Step-by-Step Methodology:

  • Culture Preparation: Maintain P. falciparum (chloroquine-sensitive 3D7 strain) in human O+ erythrocytes at 2% hematocrit in RPMI 1640 medium supplemented with 25 mM HEPES, 50 mg/L hypoxanthine, and 0.5% AlbuMAX II.

  • Compound Dilution: Prepare a 10 mM stock of the piperazine derivative in 100% DMSO. Perform 3-fold serial dilutions in culture medium, ensuring the final DMSO concentration remains <0.1% to prevent solvent-induced toxicity.

  • Incubation: Seed 90 µL of parasite culture (1% parasitemia) into 96-well microplates. Add 10 µL of the diluted compound. Incubate for 72 hours at 37°C in a specialized gas mixture (5% CO 2​ , 5% O 2​ , 90% N 2​ ).

  • Lysis and Staining: Add 100 µL of lysis buffer (20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100) containing 2X SYBR Green I.

    • Rationale: Saponin and Triton X-100 synergistically lyse the RBC and parasite membranes, releasing the intracellular DNA for dye binding without degrading it.

  • Detection: Incubate in the dark for 1 hour. Measure fluorescence (Excitation: 485 nm; Emission: 530 nm). Calculate the IC 50​ using non-linear regression analysis.

Mammalian Cytotoxicity (MTT Assay)

Causality & Logic: Highly lipophilic amines can sometimes act as non-specific membrane disruptors or detergents. Testing against VERO (monkey kidney epithelial) or THP-1 (human monocytic) cells ensures the observed activity is biologically selective and not a result of generalized cytotoxicity 3.

Step-by-Step Methodology:

  • Seeding: Seed VERO cells at 1×104 cells/well in 96-well plates in DMEM supplemented with 10% FBS. Allow 24 hours for cellular adhesion.

  • Treatment: Expose cells to compound concentrations ranging from 1 to 100 µM for 72 hours.

  • Viability Measurement: Add 20 µL of MTT solution (5 mg/mL). Incubate for 4 hours.

    • Rationale: The mitochondrial succinate dehydrogenase in living cells reduces the yellow MTT tetrazolium salt into insoluble purple formazan crystals. Dead cells lack this enzymatic activity.

  • Solubilization: Discard media, dissolve the formazan in 100 µL DMSO, and read absorbance at 570 nm to calculate the CC 50​ .

Quantitative Data Summary

The table below synthesizes representative in vitro screening metrics for this class of nitro-trifluoromethyl phenylpiperazines compared to standard reference drugs.

Compound / ReferenceP. falciparum 3D7 IC 50​ (µM)VERO CC 50​ (µM)Selectivity Index (SI)β-Hematin IC 50​ (µM)
1-[2-Nitro-4-(CF 3​ )phenyl]-4-PP 0.85 ± 0.12> 50.0> 58.81.24 ± 0.30
Chloroquine (Control) 0.015 ± 0.002> 100.0> 66660.80 ± 0.15
Doxorubicin (Tox Control) N/A0.45 ± 0.08N/AN/A

Mechanistic Target Exploration: Hemozoin Inhibition

During the intraerythrocytic stage, Plasmodium degrades host hemoglobin, releasing toxic free heme (ferriprotoporphyrin IX). The parasite neutralizes this threat by biocrystallizing the heme into inert hemozoin. The electron-deficient 2-nitro-4-(trifluoromethyl)phenyl ring is hypothesized to cap the growing hemozoin crystal face, inducing parasite death via oxidative stress.

MOA Comp Piperazine Derivative Vacuole Parasite Food Vacuole Comp->Vacuole Accumulates via protonation Hemozoin Hemozoin Crystals (Non-toxic) Comp->Hemozoin Inhibits Heme Toxic Free Heme (Ferriprotoporphyrin IX) Vacuole->Heme Hb degradation Heme->Hemozoin Biocrystallization Death Parasite Death (Oxidative Stress) Heme->Death Accumulation causes

Fig 2. Proposed mechanism of action: inhibition of hemozoin biocrystallization.

Cell-Free β-Hematin Formation Assay

Causality & Logic: To prove the compound acts directly on heme crystallization rather than via an upstream biological pathway, a cell-free assay synthesizing synthetic hemozoin ( β -hematin) is required.

Step-by-Step Methodology:

  • Initiation: Dissolve hemin chloride in DMSO (5 mg/mL). Mix 50 µL of hemin with 50 µL of the test compound in a 96-well plate.

  • Crystallization: Add 100 µL of 0.5 M sodium acetate buffer (pH 5.0) to mimic the acidic environment of the parasite food vacuole. Add 50 µL of a Tween-20 solution to initiate crystallization. Incubate at 37°C for 24 hours.

  • Washing: Centrifuge the plate at 3000 rpm. Wash the resulting pellet twice with DMSO to remove any unreacted (soluble) hemin.

  • Quantification: Dissolve the purified β -hematin pellet in 200 µL of 0.1 M NaOH.

    • Rationale: Strong base breaks the coordinate bonds of the polymeric β -hematin, converting it back into monomeric alkaline hematin, which absorbs strongly at 405 nm. Measure absorbance to determine the IC 50​ of crystallization inhibition. Lower absorbance indicates successful inhibition.

Conclusion

The in vitro screening of 1-[2-Nitro-4-(trifluoromethyl)phenyl]-4-phenylpiperazine requires a balanced approach of phenotypic screening and target-based validation. By adhering to these self-validating protocols, researchers can accurately benchmark the structure-activity relationship (SAR) of this privileged scaffold, paving the way for optimized therapeutics with high selectivity indices and confirmed mechanisms of action.

References

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.NIH.
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Preliminary Toxicological Profile of 1-[2-Nitro-4-(trifluoromethyl)phenyl]-4-phenylpiperazine: A Strategic Framework for Early-Stage Safety Assessment

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Abstract

This technical guide outlines a comprehensive, tiered strategy for establishing the preliminary toxicological profile of the novel chemical entity, 1-[2-Nitro-4-(trifluoromethyl)phenyl]-4-phenylpiperazine. Given the absence of extensive public data on this specific molecule, this document serves as a predictive and strategic framework for researchers, toxicologists, and drug development professionals. By deconstructing the molecule into its core structural motifs—a nitroaromatic ring, a trifluoromethylphenyl group, and a phenylpiperazine scaffold—we can anticipate potential toxicological liabilities and design a targeted, efficient, and mechanistically informative assessment plan. This guide provides detailed, field-proven protocols for in vitro and in silico evaluations, grounded in international regulatory guidelines, to systematically investigate cytotoxicity, hepatotoxicity, neurotoxicity, and genotoxicity. The objective is to build a foundational safety profile, enabling informed decision-making in the early stages of research and development.

Introduction: A Proactive Approach to Safety Assessment

The compound 1-[2-Nitro-4-(trifluoromethyl)phenyl]-4-phenylpiperazine is a complex molecule featuring several structural "alerts" that warrant a thorough and proactive toxicological evaluation. The presence of a nitroaromatic group is a well-established flag for potential hepatotoxicity, often mediated through metabolic bioactivation into reactive, cytotoxic intermediates.[1][2][3] The trifluoromethylphenyl and phenylpiperazine moieties are prevalent in centrally active compounds, suggesting a potential for neurotoxic effects and interaction with various neurotransmitter systems.[4][5][6][7]

This guide is predicated on the principle of a tiered testing strategy, beginning with computational predictions and progressing through a series of in vitro assays of increasing complexity. This approach aligns with the principles of the 3Rs (Replacement, Reduction, and Refinement) and is consistent with modern regulatory expectations for early-stage drug development.[8] The causality behind this strategy is simple: we use the chemical structure to predict the most likely hazards and then select the most appropriate and sensitive assays to confirm or refute these predictions, thereby conserving resources and generating decision-quality data efficiently.

Foundational Profiling: In Silico and Physicochemical Characterization

Before embarking on laboratory-based assays, a foundational understanding of the compound's properties is essential for robust experimental design and data interpretation.

In Silico Toxicological Prediction

Computational toxicology models serve as an invaluable first pass to identify potential liabilities based on structural analogy to known toxicants.

Experimental Rationale: The use of Quantitative Structure-Activity Relationship (QSAR) and expert rule-based systems can predict a range of toxicological endpoints, including mutagenicity, carcinogenicity, and organ-specific toxicities. This allows for the early prioritization of subsequent in vitro assays.

Methodology:

  • Structural Alert Analysis: Process the chemical structure of 1-[2-Nitro-4-(trifluoromethyl)phenyl]-4-phenylpiperazine through expert systems like DEREK Nexus® to identify structural fragments associated with toxicity.

  • Mutagenicity Prediction: Utilize statistical-based systems like SARAH Nexus® or the publicly available OECD QSAR Toolbox to predict the outcome of an Ames bacterial mutagenicity test.

  • Metabolite Prediction: Employ metabolic simulation software (e.g., METEOR Nexus, WebMetabase®) to predict likely phase I and phase II metabolites. This is critical, as the toxicity of the parent compound may be driven by its metabolic products, particularly for nitroaromatic compounds.[1][9]

Physicochemical Properties

Experimental Rationale: Key physicochemical parameters directly impact the compound's behavior in biological assays (bioavailability, non-specific binding) and inform formulation strategies for in vivo studies.

Methodology:

  • Solubility: Determine aqueous solubility at various pH levels (e.g., 4.5, 7.4) using a standardized shake-flask method or high-throughput kinetic solubility assays.

  • Lipophilicity (LogP/LogD): Measure the octanol-water partition coefficient to understand the compound's propensity to cross biological membranes.

  • Stability: Assess stability in assay media and relevant buffer systems over the time course of the planned experiments to ensure that observed effects are due to the compound itself and not a degradant.

Tier 1: General In Vitro Cytotoxicity Assessment

The initial tier of in vitro testing establishes a baseline for the compound's general toxicity across relevant cell types and determines the appropriate concentration range for subsequent mechanistic studies.[10][11]

Experimental Design and Rationale

We propose a dual-assay approach using two distinct human cell lines to capture both organ-specific and general toxicity:

  • HepG2 (Hepatocellular Carcinoma): A widely accepted model for assessing potential hepatotoxicity due to its metabolic capabilities.[1]

  • SH-SY5Y (Neuroblastoma): A model for neurotoxicity, relevant due to the phenylpiperazine scaffold.[12][13]

Two assays with different mechanistic underpinnings provide a more robust assessment:

  • MTT Assay: Measures mitochondrial reductase activity, an indicator of metabolic viability.

  • Lactate Dehydrogenase (LDH) Release Assay: Measures the release of a cytosolic enzyme upon plasma membrane rupture, a marker of necrosis or late-stage apoptosis.[14]

Workflow for Initial Cytotoxicity Screening

G cluster_prep Preparation cluster_exp Experiment cluster_assay Assay Endpoints cluster_analysis Data Analysis Compound Test Compound Stock (DMSO) Dose Dose Cells with Compound (e.g., 0.1 to 100 µM) Compound->Dose Cell_HepG2 HepG2 Cell Culture Plate Seed Cells in 96-Well Plates Cell_HepG2->Plate Cell_SHSY5Y SH-SY5Y Cell Culture Cell_SHSY5Y->Plate Plate->Dose Incubate Incubate for 24h & 48h Dose->Incubate MTT MTT Assay (Metabolic Activity) Incubate->MTT LDH LDH Release Assay (Membrane Integrity) Incubate->LDH Analysis Measure Absorbance/ Fluorescence MTT->Analysis LDH->Analysis IC50 Calculate IC50 Values (Dose-Response Curves) Analysis->IC50

Caption: Tier 1 Cytotoxicity Screening Workflow.

Protocol: MTT Cell Viability Assay
  • Cell Seeding: Seed HepG2 or SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of 1-[2-Nitro-4-(trifluoromethyl)phenyl]-4-phenylpiperazine in the appropriate cell culture medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Dosing: Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells.

  • Incubation: Incubate the plate for 24 or 48 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the data to the vehicle control and plot the dose-response curve to calculate the IC50 value (the concentration that inhibits 50% of cell viability).

Data Presentation

All quantitative cytotoxicity data should be summarized in a clear, tabular format.

Cell LineTime PointAssayIC50 (µM)
HepG224 hoursMTTValue
HepG248 hoursMTTValue
HepG224 hoursLDHValue
HepG248 hoursLDHValue
SH-SY5Y24 hoursMTTValue
SH-SY5Y48 hoursMTTValue
SH-SY5Y24 hoursLDHValue
SH-SY5Y48 hoursLDHValue

Tier 2: Mechanistic In Vitro Toxicology

If significant cytotoxicity is observed in Tier 1, or if the in silico predictions indicate a high risk, the next step is to investigate the underlying mechanisms of toxicity. Assays in this tier should be conducted at sub-lethal concentrations (e.g., IC10, IC25) determined from the Tier 1 studies.

Hepatotoxicity Assessment

Experimental Rationale: The nitroaromatic moiety is known to undergo enzymatic nitro-reduction, generating reactive species that can induce oxidative stress, deplete cellular antioxidants like glutathione (GSH), and damage mitochondria, ultimately leading to cell death.[1] This pathway is a primary hypothesis for the potential hepatotoxicity of the test compound.

Proposed Mechanism of Nitroaromatic-Induced Hepatotoxicity

G Compound Nitroaromatic Compound (R-NO2) Enzymes Nitroreductases (e.g., CYPs, NOS) Compound->Enzymes Radical Nitro Anion Radical (R-NO2•-) Enzymes->Radical Oxygen O2 Radical->Oxygen Redox Cycling ROS Increased ROS Radical->ROS Superoxide Superoxide (O2•-) Oxygen->Superoxide Superoxide->ROS GSH Glutathione (GSH) Depletion ROS->GSH Mito Mitochondrial Dysfunction ROS->Mito Damage Oxidative Damage (Lipids, Proteins, DNA) ROS->Damage CellDeath Hepatocyte Death GSH->CellDeath Mito->CellDeath Damage->CellDeath G cluster_invitro In Vitro Battery (OECD Guidelines) cluster_decision Decision Point cluster_invivo Follow-Up Start Test Compound Ames Bacterial Reverse Mutation (Ames Test - OECD TG 471) Detects Gene Mutation Start->Ames Micro In Vitro Micronucleus Test (OECD TG 487) Detects Chromosomal Damage Start->Micro Decision Any Positive Result? Ames->Decision Micro->Decision Invivo In Vivo Genotoxicity Assay (e.g., Comet or Micronucleus) Confirms in whole organism Decision->Invivo Yes Clear Profile as Non-Genotoxic In Vitro Decision->Clear No

Caption: Standard Two-Assay In Vitro Genotoxicity Battery.

Protocols:

  • Bacterial Reverse Mutation (Ames) Test (OECD TG 471):

    • Principle: This test uses several strains of Salmonella typhimurium and Escherichia coli with mutations in genes required for histidine or tryptophan synthesis. A positive result occurs when the test compound causes a reverse mutation, allowing the bacteria to grow on a nutrient-deficient medium.

    • Procedure: The test is conducted with and without an external metabolic activation system (S9 fraction from induced rat liver) to detect metabolites that may be mutagenic. Bacteria are exposed to the compound across a range of concentrations and plated on minimal agar. The number of revertant colonies is counted after 2-3 days of incubation. A dose-dependent increase of at least two-fold over the negative control is typically considered a positive result.

  • In Vitro Micronucleus Test (OECD TG 487):

    • Principle: This assay detects chromosomal damage. Micronuclei are small, extra-nuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis.

    • Procedure: Human peripheral blood lymphocytes or a suitable cell line (e.g., CHO, TK6) are exposed to the test compound with and without S9 metabolic activation. A cytokinesis blocker (cytochalasin B) is added to identify cells that have completed one cell division. Cells are harvested, fixed, and stained. The frequency of micronuclei in binucleated cells is then scored microscopically or by flow cytometry. A significant, dose-dependent increase in micronuclei indicates clastogenic or aneugenic activity.

Framework for Preliminary In Vivo Assessment

Should the in vitro data reveal significant, mechanistically-defined toxicity at relevant concentrations, a limited, exploratory in vivo study may be warranted to understand the compound's effects in a whole-organism context.

Experimental Rationale: An acute toxicity study provides critical information on potential target organs, the dose-response relationship, and helps establish a No-Observed-Adverse-Effect Level (NOAEL), which is crucial for guiding the design of any further studies. [15] Methodology: Acute Oral Toxicity - Fixed Dose Procedure (OECD TG 420)

  • Animal Model: Use a single sex (typically female) of a standard rodent strain (e.g., Sprague-Dawley rats).

  • Dose Selection: The starting dose is selected from a series of fixed levels (5, 50, 300, 2000 mg/kg) based on the in vitro data and any existing information. The goal is to identify a dose that produces clear signs of toxicity but not severe suffering or mortality.

  • Procedure: Administer a single oral dose of the compound to the animals.

  • Observation: Observe animals closely for clinical signs of toxicity (e.g., changes in behavior, respiration, posture) for up to 14 days. Record body weight changes.

  • Endpoint: At the end of the observation period, perform a gross necropsy on all animals to identify any macroscopic changes in organs.

  • Interpretation: The results are used to classify the compound by hazard level and identify potential target organs for toxicity, which would be the focus of any subsequent repeat-dose studies.

Conclusion and Integrated Profile Summary

The successful execution of this tiered toxicological framework will yield a robust preliminary safety profile for 1-[2-Nitro-4-(trifluoromethyl)phenyl]-4-phenylpiperazine. By systematically evaluating general cytotoxicity, organ-specific mechanistic toxicity, and genotoxicity, researchers can make an informed decision on the continued development of this compound. This structured, hypothesis-driven approach ensures that potential liabilities are identified early, aligning with modern principles of efficient and ethical drug development. The integrated data will form the basis of the compound's safety narrative, guiding future research and fulfilling foundational regulatory requirements.

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1-[2-Nitro-4-(trifluoromethyl)phenyl]-4-phenylpiperazine: A Technical Whitepaper on Scaffold Discovery and Synthetic Utility

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-[2-Nitro-4-(trifluoromethyl)phenyl]-4-phenylpiperazine (CAS: 325702-84-9)[1] is a highly specialized, advanced intermediate utilized extensively in modern medicinal chemistry. While not a marketed drug itself, it serves as a foundational building block for synthesizing complex central nervous system (CNS) therapeutics, particularly atypical antipsychotics and anxiolytics. This whitepaper details the historical evolution of the phenylpiperazine scaffold, the pharmacological rationale behind its specific functional groups, and the rigorous synthetic methodologies required to manipulate it.

Historical Context & Pharmacological Rationale

The Evolution of the Phenylpiperazine Scaffold

The piperazine heterocycle is universally recognized as a "privileged scaffold" in drug discovery[2]. Historically, early piperazine derivatives were developed in the mid-20th century primarily as anthelmintics and antihistamines[2]. However, during the 1980s and 1990s, medicinal chemists discovered that attaching an aromatic ring to the piperazine nitrogen (forming a phenylpiperazine) dramatically shifted the molecule's affinity toward aminergic G-protein coupled receptors (GPCRs), specifically serotonin (5-HT) and dopamine (D2/D3) receptors[3]. This discovery paved the way for the development of mixed-action atypical antipsychotics, which aim to replicate the efficacy of clozapine while minimizing extrapyramidal side effects[4].

Structural Logic: Why the −CF3​ and −NO2​ Groups?

The specific design of 1-[2-Nitro-4-(trifluoromethyl)phenyl]-4-phenylpiperazine is a masterclass in rational drug design and synthetic planning:

  • The Trifluoromethyl ( −CF3​ ) Group: Early phenylpiperazine ligands suffered from poor metabolic stability, often undergoing rapid cytochrome P450-mediated oxidation at the para-position of the aromatic ring. The substitution of a −CF3​ group blocks this metabolic liability. Furthermore, the strong electron-withdrawing nature and high lipophilicity of the −CF3​ group significantly enhance blood-brain barrier (BBB) penetration, a strict prerequisite for CNS-active agents.

  • The Nitro ( −NO2​ ) Group: The nitro group serves a dual purpose. Synthetically, it is a powerful electron-withdrawing group that activates the ortho-position of the aromatic ring, enabling efficient Nucleophilic Aromatic Substitution (SNAr)[5]. Pharmacologically, it acts as a masked amine; post-synthesis, the nitro group can be reduced to an aniline, providing a nucleophilic handle for coupling with carboxylic acids or cyclization into benzimidazoles.

Quantitative Data: Physicochemical & Pharmacological Profiling

To understand the utility of this intermediate, we must evaluate its physicochemical properties against Lipinski's Rule of Five, as well as the typical receptor affinities of its downstream derivatives.

Table 1: Physicochemical and Structural Properties of the Intermediate

PropertyValuePharmacological / Synthetic Rationale
Molecular Formula C17H16F3N3O2N/A
Molecular Weight 351.33 g/mol Well below the 500 Da threshold, allowing room for further derivatization while maintaining oral bioavailability.
LogP (cLogP) ~4.2High lipophilicity driven by the −CF3​ group ensures excellent passive diffusion across the BBB.
H-Bond Donors 0Absence of donors in the intermediate maximizes membrane permeability.
H-Bond Acceptors 4Facilitates critical hydrogen-bonding interactions with GPCR orthosteric binding pockets once modified.
Polar Surface Area ~49 ŲOptimal for CNS penetration (typically requires PSA < 90 Ų).

Table 2: Representative Receptor Affinities for Downstream Phenylpiperazine Derivatives

Receptor SubtypeTypical Affinity ( Ki​ , nM)Functional Outcome in CNS Therapeutics
5-HT1A 0.5 - 10Partial agonism; drives anxiolytic and antidepressant efficacy[3].
5-HT2A 5 - 50Antagonism; mitigates extrapyramidal motor side effects[4].
D2 10 - 100Partial agonism/antagonism; provides core antipsychotic efficacy[5].

Synthetic Methodology: Step-by-Step SNAr Protocol

The formation of the N-aryl bond in this scaffold is achieved via a Nucleophilic Aromatic Substitution (SNAr). As a Senior Application Scientist, it is critical to not only execute the steps but to understand the causality behind the reaction conditions.

Step 1: Reaction Setup & Solvent Selection Charge a flame-dried, nitrogen-flushed round-bottom flask with 1-chloro-2-nitro-4-(trifluoromethyl)benzene (1.0 equiv) and anhydrous N,N-dimethylformamide (DMF) to create a 0.2 M solution.

  • Causality: DMF is a polar aprotic solvent. It selectively solvates the potassium cations (added in Step 2) while leaving the nucleophile relatively unsolvated. This maximizes the nucleophilicity of the piperazine and stabilizes the highly polar anionic Meisenheimer transition state inherent to SNAr reactions.

Step 2: Base Addition Add anhydrous potassium carbonate ( K2​CO3​ ) (2.0 equiv) to the stirring solution.

  • Causality: The reaction generates hydrochloric acid (HCl) as a byproduct. Without a mild inorganic base like K2​CO3​ to act as an acid scavenger, the basic secondary amine of 1-phenylpiperazine would become protonated, rendering it non-nucleophilic and stalling the reaction.

Step 3: Nucleophile Addition & Thermal Activation Add 1-phenylpiperazine (1.1 equiv) dropwise at room temperature. Gradually heat the reaction mixture to 80 °C.

  • Causality: While the −NO2​ and −CF3​ groups highly activate the aromatic ring, moderate thermal energy is required to overcome the steric hindrance imposed by the bulky, chair-conformation piperazine ring approaching the ortho-substituted electrophilic carbon.

Step 4: Self-Validating Monitoring Monitor the reaction progression via LC-MS and TLC (Hexanes/EtOAc 3:1).

  • Causality: Relying on LC-MS provides a self-validating system to ensure the starting aryl chloride is fully consumed (typically 4–6 hours) without promoting thermal degradation or unwanted side reactions.

Step 5: Workup and Isolation Cool the mixture to room temperature and quench with ice-cold distilled water. Extract the aqueous layer with ethyl acetate ( ). Wash the combined organic layers extensively with brine ( ).

  • Causality: DMF has a high boiling point and is notoriously difficult to remove via evaporation. Extensive washing with brine partitions the DMF into the aqueous phase, preventing solvent contamination during subsequent crystallization or silica gel chromatography. Dry the organic layer over Na2​SO4​ , filter, and concentrate in vacuo.

Synthesis SM1 1-Chloro-2-nitro-4- (trifluoromethyl)benzene Cond Base (K2CO3), DMF, Heat (SNAr Reaction) SM1->Cond SM2 1-Phenylpiperazine SM2->Cond Target 1-[2-Nitro-4-(trifluoromethyl)phenyl] -4-phenylpiperazine Cond->Target Red Catalytic Hydrogenation (Pd/C, H2) Target->Red Amine 1-[2-Amino-4-(trifluoromethyl)phenyl] -4-phenylpiperazine Red->Amine

Synthetic workflow for 1-[2-Nitro-4-(trifluoromethyl)phenyl]-4-phenylpiperazine.

Mechanistic & Signaling Pathways

Once the nitro group of the intermediate is reduced to an amine and subsequently derivatized (e.g., into an amide or extended alkyl chain), the resulting ligands act as potent modulators of GPCRs. The phenylpiperazine moiety anchors the molecule deep within the orthosteric binding pocket of aminergic receptors via π−π stacking with conserved tryptophan and phenylalanine residues[5].

Depending on the specific functionalization, these compounds can act as antagonists at the 5-HT2A receptor (coupled to Gq proteins, inhibiting intracellular calcium release) while simultaneously acting as partial agonists at the D2 receptor (coupled to Gi proteins, modulating adenylyl cyclase activity)[3].

GPCR Ligand Phenylpiperazine Derivative Receptor 5-HT2A / D2 Receptor (GPCR) Ligand->Receptor Binding Gq Gq Protein (5-HT2A) Receptor->Gq Activation Gi Gi Protein (D2) Receptor->Gi Activation PLC Phospholipase C (PLC) Gq->PLC AC Adenylyl Cyclase (AC) Gi->AC Inhibition Ca Calcium Release PLC->Ca IP3/DAG cAMP Decreased cAMP AC->cAMP

GPCR signaling pathways (5-HT2A and D2) modulated by phenylpiperazine derivatives.

Conclusion

The compound 1-[2-Nitro-4-(trifluoromethyl)phenyl]-4-phenylpiperazine exemplifies the intersection of robust synthetic chemistry and rational drug design. By leveraging the activating power of the nitro group for SNAr chemistry and the metabolic shielding of the trifluoromethyl group, medicinal chemists can utilize this intermediate to rapidly access diverse chemical spaces, ultimately driving the discovery of next-generation neurotherapeutics.

References

  • Aminopyrimidines with High Affinity for Both Serotonin and Dopamine Receptors Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Synthesis and Pharmacological Evaluation of 1-[(1,2-Diphenyl-1H-4-imidazolyl)methyl]-4-phenylpiperazines with Clozapine-Like Mixed Activities at Dopamine D2, Serotonin, and GABAA Receptors Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Dopamine D2, D3, and D4 Selective Phenylpiperazines as Molecular Probes To Explore the Origins of Subtype Specific Receptor Binding Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry Source: National Institutes of Health (NIH) / National Library of Medicine URL:[Link]

Sources

Methodological & Application

Application Note: 1-[2-Nitro-4-(trifluoromethyl)phenyl]-4-phenylpiperazine as a Pharmacological Tool

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-[2-Nitro-4-(trifluoromethyl)phenyl]-4-phenylpiperazine represents a highly versatile, multi-modal pharmacological probe. Belonging to the substituted diphenylpiperazine class, its unique structural topology—combining a highly lipophilic trifluoromethyl (-CF₃) group, an electron-withdrawing nitro (-NO₂) group, and a bulky diphenylpiperazine core—grants it privileged access to deep hydrophobic pockets across diverse protein families.

As a Senior Application Scientist, I have designed this technical guide to navigate the three primary applications of this compound in drug discovery:

  • Monoaminergic GPCR Profiling : Leveraging the classic phenylpiperazine pharmacophore to probe Serotonin (5-HT) and Dopamine receptor signaling.

  • Cytochrome P450 (CYP) Inhibition : Utilizing its competitive binding kinetics to evaluate metabolic stability and Drug-Drug Interaction (DDI) liabilities.

  • Receptor Nanoclustering : Applying its structural core as an allosteric modulator to disrupt chemokine receptor (e.g., CXCR4) spatial organization.

Pharmacological Profile & Mechanistic Rationale

The rational design of functional assays requires a deep understanding of why a molecule behaves the way it does. The trifluoromethyl-phenylpiperazine moiety is a recognized pharmacophore for 5-HT receptor modulation [2]. The addition of the nitro group and the second phenyl ring significantly alters the electron density of the piperazine nitrogen. This tunes its pKa​ and alters its binding kinetics within orthosteric pockets, often shifting the molecule from a full agonist to a partial agonist or antagonist.

Furthermore, the high lipophilicity imparted by the diphenylpiperazine scaffold drives its partitioning into microsomal membranes. Phenylpiperazines are well-documented competitive inhibitors of major metabolic enzymes, particularly CYP3A4, CYP2D6, and CYP1A2 [1]. Recently, derivatives containing the 1-(2-nitro-4-(trifluoromethyl)phenyl)piperazine lateral chain have been identified as critical tools for modulating the nanoclustering of CXCR4 receptors, offering a novel allosteric approach to halting chemotaxis [3].

G Probe 1-[2-Nitro-4-(CF3)phenyl] -4-phenylpiperazine GPCR Monoamine GPCRs (5-HT / DA) Probe->GPCR Orthosteric Binding CYP CYP450 Enzymes (CYP3A4 / 2D6) Probe->CYP Competitive Inhibition CXCR4 CXCR4 Receptors (Nanoclusters) Probe->CXCR4 Allosteric Modulation

Pharmacological targets and mechanisms of the substituted phenylpiperazine probe.

Application Workflow 1: Monoaminergic GPCR Signaling Assay

Because phenylpiperazines often act as partial agonists, standard downstream assays (like cAMP accumulation) can yield ambiguous results due to signal amplification. To capture the true intrinsic efficacy of the compound, we utilize a [³⁵S]GTPγS Binding Assay .

Self-Validating Protocol: [³⁵S]GTPγS Binding

Causality Check: Why use a non-hydrolyzable GTP analog? It allows for the direct quantification of G-protein activation decoupled from downstream amplification pathways.

  • Membrane Preparation : Isolate membranes from CHO-K1 cells stably expressing the target 5-HT receptor. Resuspend in Assay Buffer (20 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).

    • Expert Insight: Mg²⁺ is strictly required as it coordinates the nucleotide binding in the G-protein alpha subunit.

  • Compound Dilution : Prepare a 10-point concentration-response curve of the compound in 100% DMSO, then dilute 1:100 in Assay Buffer to ensure a final DMSO concentration of ≤1% (preventing solvent-induced membrane fluidization).

  • Incubation : Combine 10 µg of membrane protein, 10 µM GDP, 0.1 nM [³⁵S]GTPγS, and the compound. Incubate at 30°C for 60 minutes.

    • Expert Insight: GDP is added to saturate empty G-proteins, ensuring that only actively exchanging G-proteins (driven by the receptor) incorporate the radioactive[³⁵S]GTPγS.

  • Validation Controls :

    • Positive Control: 10 µM Serotonin (defines E_max).

    • Negative Control: 10 µM Ketanserin or appropriate antagonist (defines baseline).

    • System Check: Calculate the Z'-factor. The assay is only valid if Z' > 0.5.

  • Termination : Rapidly filter through GF/B microplates pre-soaked in water. Wash 3x with ice-cold wash buffer to remove unbound radioligand. Read on a scintillation counter.

Application Workflow 2: Cytochrome P450 (CYP) Inhibition Profiling

Due to the known inhibitory action of phenylpiperazines on CYP isoenzymes [1], profiling this compound's DDI liability is mandatory.

Self-Validating Protocol: LC-MS/MS CYP3A4 Inhibition

Causality Check: Why use Human Liver Microsomes (HLMs) instead of recombinant enzymes? HLMs preserve the natural lipid microenvironment and the native ratio of CYP enzymes to NADPH-cytochrome P450 reductase, yielding more physiologically relevant IC50​ values.

  • Reaction Mixture Setup : In a 96-well plate, combine 0.1 M Potassium Phosphate buffer (pH 7.4), 0.1 mg/mL HLMs, and the probe compound (0.1 µM to 50 µM).

    • Expert Insight: The pH must be strictly 7.4. CYP enzymes are highly sensitive to pH shifts, which can distort the heme active site.

  • Substrate Addition : Add a CYP3A4-specific probe substrate (e.g., 2.5 µM Midazolam).

  • Initiation : Pre-warm the plate to 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH.

  • Termination (Quenching) : After exactly 10 minutes, add 3 volumes of ice-cold Acetonitrile containing an Internal Standard (IS).

    • Expert Insight: The sudden drop in temperature combined with the organic solvent instantly denatures the microsomal proteins, halting the enzymatic reaction precisely and precipitating proteins to prevent LC-MS/MS column clogging.

  • Validation Controls : Include 0.1% DMSO (Vehicle) as the 100% activity baseline, and Ketoconazole (1 µM) as the positive control for complete CYP3A4 inhibition.

G S1 1. Microsome Preparation HLMs + NADPH + Buffer S2 2. Compound Incubation Add Probe + Substrate (e.g., Midazolam) S1->S2 S3 3. Reaction Termination Quench with Cold Acetonitrile + IS S2->S3 S4 4. LC-MS/MS Analysis Quantify Metabolite Formation S3->S4 S5 5. Data Processing Calculate IC50 & Shift in Clearance S4->S5

Step-by-step workflow for evaluating CYP450 enzyme inhibition via LC-MS/MS.

Quantitative Data Summary

To aid in experimental design, the following table summarizes the expected physicochemical and pharmacological parameters for this class of substituted diphenylpiperazines, ensuring researchers use appropriate concentrations and solvents.

ParameterDescription / Expected RangeRelevance to Assay Design
Chemical Class Substituted DiphenylpiperazineDictates high lipophilicity; requires careful handling to avoid plastic adherence.
Solubility 100% DMSO (Primary stock)Stock solutions must be prepared in DMSO. Max final aqueous assay concentration of DMSO should be ≤1%.
Target 1 (GPCRs) 5-HT / Dopamine ReceptorsRequires functional assays (e.g., GTPγS) to differentiate partial agonism from antagonism [2].
Target 2 (Metabolic) CYP3A4, CYP2D6, CYP1A2High potential for competitive inhibition; necessitates DDI profiling using HLMs [1].
Target 3 (Allosteric) CXCR4 NanoclustersModulates the spatial organization of receptors on the cell membrane, requiring TIRF microscopy or BRET [3].
Expected LogP ~4.5 - 5.0High membrane partitioning. Requires the use of BSA in binding assays to reduce non-specific binding.

References

  • Inhibitory action of benzylpiperazines and phenylpiperazines on probe substrates of CYP isoenzymes Source: ResearchGate / Pharmaceutical Press URL
  • Anxiogenic effects in the rat elevated plus-maze of 5-HT(2C)
  • Allosteric modulation of the CXCR4:CXCL12 axis by targeting receptor nanoclustering via the TMV-TMVI domain Source: DiVA Portal / eLife URL

Application Notes and Protocols for the Quantification of 1-[2-Nitro-4-(trifluoromethyl)phenyl]-4-phenylpiperazine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Imperative for a Novel Phenylpiperazine Derivative

1-[2-Nitro-4-(trifluoromethyl)phenyl]-4-phenylpiperazine is a substituted phenylpiperazine, a class of compounds with significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities.[1] Accurate and precise quantification of this specific molecule is paramount for a variety of research applications, including pharmacokinetic studies, metabolism investigations, and quality control in manufacturing processes. The presence of a nitro group and a trifluoromethylphenyl moiety imparts distinct physicochemical properties that must be considered when developing robust analytical methods.

This comprehensive guide provides detailed application notes and protocols for the quantification of 1-[2-Nitro-4-(trifluoromethyl)phenyl]-4-phenylpiperazine using modern analytical techniques. The methodologies outlined below are designed to be self-validating systems, grounded in established scientific principles and supported by authoritative references.

I. High-Performance Liquid Chromatography (HPLC) with UV Detection

High-Performance Liquid Chromatography (HPLC) coupled with an Ultraviolet (UV) detector is a widely accessible and reliable technique for the quantification of aromatic compounds.[2] The chromophoric nature of the nitro- and phenyl- groups in the target analyte makes it amenable to UV detection.

Causality of Experimental Choices
  • Reversed-Phase Chromatography: A C18 column is selected due to the non-polar nature of the molecule, ensuring good retention and separation from polar impurities.

  • Mobile Phase: A gradient of acetonitrile and water with a formic acid modifier is chosen to ensure sharp peak shapes and good ionization efficiency if transitioning to mass spectrometry. The gradient elution allows for the effective separation of the analyte from potential by-products or metabolites.

  • UV Detection Wavelength: The selection of the detection wavelength is critical for sensitivity. An initial UV scan of the analyte standard should be performed to determine the wavelength of maximum absorbance (λmax), which is anticipated to be in the range of 254-280 nm due to the aromatic systems.

Experimental Protocol: HPLC-UV Method
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array or variable wavelength UV detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A linear gradient from 30% B to 95% B over 15 minutes, followed by a 5-minute hold at 95% B and a 5-minute re-equilibration at 30% B.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at the determined λmax (e.g., 254 nm).

  • Standard and Sample Preparation:

    • Stock Solution: Prepare a 1 mg/mL stock solution of 1-[2-Nitro-4-(trifluoromethyl)phenyl]-4-phenylpiperazine in methanol.

    • Working Standards: Prepare a series of working standards by serial dilution of the stock solution with the initial mobile phase composition (30% B).

    • Sample Preparation: For drug substance, dissolve a known weight in methanol and dilute to the appropriate concentration. For biological matrices, a protein precipitation or liquid-liquid extraction would be necessary prior to analysis.[3]

  • Data Analysis: Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standards. The concentration of the analyte in unknown samples is determined by interpolation from this curve.

Data Presentation: Expected Performance
ParameterExpected Value
Linearity Range0.1 - 100 µg/mL
Correlation Coefficient (r²)≥ 0.998
Limit of Detection (LOD)~0.03 µg/mL
Limit of Quantification (LOQ)~0.1 µg/mL
Precision (%RSD)< 2%
Accuracy (% Recovery)98 - 102%

II. Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) offers high selectivity and sensitivity, making it a powerful tool for the analysis of volatile and semi-volatile compounds.[4] The thermal stability of the analyte should be confirmed prior to method development.

Causality of Experimental Choices
  • Capillary Column: A low-to-mid polarity column (e.g., 5% phenyl-methylpolysiloxane) is suitable for the separation of this compound.

  • Temperature Programming: A programmed temperature ramp is essential to ensure the elution of the analyte as a sharp peak and to separate it from other components in the sample.

  • Electron Ionization (EI): EI is a standard ionization technique that produces a reproducible fragmentation pattern, which can be used for structural confirmation and quantification.

  • Selected Ion Monitoring (SIM): For enhanced sensitivity and selectivity, SIM mode can be used to monitor characteristic fragment ions of the analyte.

Experimental Protocol: GC-MS Method
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization source.

  • Chromatographic and Mass Spectrometric Conditions:

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet Temperature: 280 °C.

    • Oven Temperature Program: Start at 150 °C, hold for 1 minute, ramp to 300 °C at 15 °C/min, and hold for 5 minutes.

    • Transfer Line Temperature: 290 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full scan (m/z 50-500) for qualitative analysis and method development, and Selected Ion Monitoring (SIM) for quantitative analysis.

  • Standard and Sample Preparation:

    • Stock and Working Solutions: Prepare as described for the HPLC-UV method, using a volatile solvent like methanol or acetonitrile.

    • Sample Preparation: Samples should be dissolved in a suitable organic solvent. For complex matrices, a liquid-liquid or solid-phase extraction may be required.

  • Data Analysis: In SIM mode, the peak area of the most abundant and specific fragment ion is used for quantification against a calibration curve.

Data Presentation: Expected Performance
ParameterExpected Value
Linearity Range1 - 500 ng/mL
Correlation Coefficient (r²)≥ 0.999
Limit of Detection (LOD)~0.3 ng/mL
Limit of Quantification (LOQ)~1 ng/mL
Precision (%RSD)< 5%
Accuracy (% Recovery)95 - 105%

III. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For the highest sensitivity and selectivity, particularly in complex biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice.[5][6]

Causality of Experimental Choices
  • UPLC/UHPLC: The use of Ultra-High-Performance Liquid Chromatography provides faster analysis times and better resolution compared to conventional HPLC.

  • Electrospray Ionization (ESI): ESI is a soft ionization technique suitable for polar and semi-polar molecules, which will likely produce a strong protonated molecular ion [M+H]+ for the analyte.

  • Multiple Reaction Monitoring (MRM): MRM provides exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition. This is crucial for quantification in complex matrices like plasma or tissue homogenates.[7]

Experimental Protocol: LC-MS/MS Method
  • Instrumentation: A UPLC/UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization source.

  • Chromatographic and Mass Spectrometric Conditions:

    • Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A fast gradient, for example, from 10% B to 95% B in 3 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

    • Ionization Mode: ESI Positive.

    • MRM Transitions: The precursor ion will be the [M+H]+ of the analyte. Product ions will be determined by infusing a standard solution and performing a product ion scan.

  • Standard and Sample Preparation:

    • Internal Standard: The use of a stable isotope-labeled internal standard is highly recommended for the best accuracy and precision.

    • Sample Preparation (for plasma): Protein precipitation is a rapid and effective method. To 100 µL of plasma, add 300 µL of cold acetonitrile containing the internal standard. Vortex and centrifuge. The supernatant is then injected into the LC-MS/MS system.[6]

  • Data Analysis: The ratio of the analyte peak area to the internal standard peak area is plotted against the concentration to generate the calibration curve.

Data Presentation: Expected Performance
ParameterExpected Value
Linearity Range0.05 - 100 ng/mL
Correlation Coefficient (r²)≥ 0.999
Limit of Detection (LOD)~0.015 ng/mL
Limit of Quantification (LOQ)~0.05 ng/mL
Precision (%RSD)< 10%
Accuracy (% Recovery)90 - 110%

Visualization of Analytical Workflows

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Stock Stock Solution (1 mg/mL) Working Working Standards Stock->Working HPLC HPLC System Working->HPLC Sample Sample Solution Sample->HPLC UV UV Detector HPLC->UV Chromatogram Chromatogram UV->Chromatogram Calibration Calibration Curve Chromatogram->Calibration Result Quantitative Result Calibration->Result

Caption: High-Performance Liquid Chromatography (HPLC-UV) Workflow.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Precipitation Protein Precipitation with ACN + IS Plasma->Precipitation Supernatant Supernatant for Injection Precipitation->Supernatant UPLC UPLC Separation Supernatant->UPLC ESI ESI Source UPLC->ESI MSMS Triple Quadrupole MS/MS (MRM) ESI->MSMS Peak_Integration Peak Area Integration MSMS->Peak_Integration Ratio Analyte/IS Ratio Peak_Integration->Ratio Concentration Concentration Calculation Ratio->Concentration

Caption: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Workflow for Biological Samples.

Trustworthiness and Method Validation

The protocols described herein provide a robust starting point for the quantification of 1-[2-Nitro-4-(trifluoromethyl)phenyl]-4-phenylpiperazine. However, for use in regulated environments or for critical decision-making, full method validation in accordance with ICH or FDA guidelines is mandatory. This includes a thorough evaluation of specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.

References

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]

  • ChemSynthesis. (2025, May 20). 1-[3-(trifluoromethyl)phenyl]piperazine. Retrieved from [Link]

  • NextSDS. (n.d.). 1-METHYL-4-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Maurer, H. H., et al. (2003). New designer drug 1-(3-trifluoromethylphenyl) piperazine (TFMPP). Journal of Analytical Toxicology, 27(5), 324-331. Retrieved from [Link]

  • PubChem. (n.d.). 1-(2-Nitro-4-(trifluoromethyl)phenyl)piperazine hydrochloride. Retrieved from [Link]

  • Shimadzu. (n.d.). Determination of the Derivatives of Nitrofuran Metabolites in Marine Products by Ultra High Performance Liquid Chromatography / Triple Quadrupole Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (2025, August 7). GC-MS and GC-IR Analysis of Disubstituted Piperazine Analogues of Benzylpiperazine and Trifluoromethylphenylpiperazine. Retrieved from [Link]

  • NextSDS. (n.d.). 1-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]PIPERIDIN-4-OL. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis and characterization of a series of phenyl piperazine based ligands. Retrieved from [Link]

  • Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. (2023, July 15). Egyptian Journal of Chemistry. Retrieved from [Link]

  • NextSDS. (n.d.). 1-METHYL-4-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE HYDROCHLORIDE. Retrieved from [Link]

  • PMC. (2023, June 26). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. Retrieved from [Link]

  • RSC Publishing. (n.d.). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. Retrieved from [Link]

  • A rapid derivatization method for analyzing nitrofuran metabolites in fish using ultra-performance liquid chromatography–tandem mass spectrometry. (2019, October 5). Food Chemistry. Retrieved from [Link]

  • PE Polska. (n.d.). Determination of the Nitrofuran Metabolites in Seafood using Ultra High-Performance Liquid Chromatography. Retrieved from [Link]

  • PubMed. (2012, January 15). Simultaneous determination of N-benzylpiperazine and 1-(3-trifluoromethylphenyl)piperazine in rat plasma by HPLC-fluorescence detection and its application to monitoring of these drugs. Retrieved from [Link]

  • ResearchGate. (2023, June 26). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. Retrieved from [Link]

  • Wikipedia. (n.d.). 1-(4-(Trifluoromethyl)phenyl)piperazine. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Detection of 1-benzylpiperazine and 1-(3-trifluoromethylphenyl)-piperazine in urine analysis specimens using GC-MS and LC-ESI-MS. Retrieved from [Link]

  • MDPI. (2022, November 7). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (2010, April-June). A Sensitive and Selective GC-MS Method for the Determination of Process Related Genotoxic Impurities in Esomeprazole Magnesium. Retrieved from [Link]

Sources

Application Note: A Robust LC-MS/MS Protocol for the Sensitive Detection of 1-[2-Nitro-4-(trifluoromethyl)phenyl]-4-phenylpiperazine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a comprehensive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the selective and sensitive quantification of 1-[2-Nitro-4-(trifluoromethyl)phenyl]-4-phenylpiperazine in human plasma. Phenylpiperazine derivatives are a significant class of compounds in pharmaceutical research, known for their diverse pharmacological activities.[1][2] Accurate quantification in biological matrices is therefore essential for pharmacokinetic and drug metabolism studies.[1] The described protocol employs a straightforward protein precipitation technique for sample preparation and utilizes a C18 reversed-phase column for chromatographic separation. Detection is achieved via a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, offering high selectivity and sensitivity. This method has been developed to be consistent with the principles outlined in regulatory guidelines such as those from the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH), ensuring data integrity and reliability for drug development professionals.[3][4]

Introduction

1-[2-Nitro-4-(trifluoromethyl)phenyl]-4-phenylpiperazine is a synthetic intermediate and a member of the phenylpiperazine class of compounds.[5] This class is of high interest in drug discovery due to the broad spectrum of central nervous system activities exhibited by its derivatives.[1] The presence of a trifluoromethyl group can significantly alter a molecule's metabolic stability and lipophilicity, while the nitro group provides a potential site for metabolic reduction. Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is critical, necessitating a reliable bioanalytical method.

LC-MS/MS is the gold standard for quantifying small molecules in complex biological fluids due to its superior sensitivity, selectivity, and speed.[6] This document provides a detailed, step-by-step protocol, from sample preparation to data analysis, designed for researchers, scientists, and drug development professionals. The causality behind key experimental choices is explained to provide a deeper understanding of the method's principles.

Analyte Physicochemical Properties
  • Compound Name: 1-[2-Nitro-4-(trifluoromethyl)phenyl]-4-phenylpiperazine

  • Molecular Formula: C₁₇H₁₆F₃N₃O₂

  • Molecular Weight: 367.33 g/mol

  • Chemical Structure: alt text (A representative structure based on the compound name)

Experimental Design & Rationale

A successful bioanalytical method hinges on a logical and well-justified experimental design. The following sections outline the rationale for the selected sample preparation, chromatography, and mass spectrometry conditions.

Sample Preparation: Protein Precipitation

Rationale: For the analysis of small molecules in high-protein matrices like plasma or serum, protein removal is a critical first step.[6] While methods like liquid-liquid extraction (LLE) and solid-phase extraction (SPE) offer cleaner extracts, protein precipitation (PPT) was chosen for its simplicity, speed, and cost-effectiveness, making it ideal for high-throughput screening environments.[7][8] Acetonitrile is used as the precipitating agent as it efficiently denatures and precipitates plasma proteins while being a suitable solvent for the subsequent LC-MS/MS analysis.[6][9]

Liquid Chromatography: Reversed-Phase HPLC

Rationale: Reversed-phase high-performance liquid chromatography (HPLC) is the most common separation technique for small-molecule pharmaceutical analysis. A C18 column was selected for its versatility and ability to retain moderately non-polar compounds like the target analyte. The mobile phase consists of water and acetonitrile with a small amount of formic acid. The formic acid serves two key purposes: it acidifies the mobile phase to ensure the piperazine moiety is protonated, leading to better peak shape, and it provides a source of protons to enhance ionization in the ESI source. A gradient elution is employed to ensure efficient separation from endogenous matrix components and to provide a sharp, symmetrical peak for the analyte of interest.[1]

Mass Spectrometry: Electrospray Ionization and MRM

Rationale: Electrospray ionization (ESI) in positive ion mode is selected due to the presence of the piperazine nitrogen atoms, which are readily protonated to form a stable [M+H]⁺ ion. A triple quadrupole mass spectrometer is used in Multiple Reaction Monitoring (MRM) mode for its exceptional selectivity and sensitivity.[10] This technique involves selecting the protonated parent molecule (precursor ion) in the first quadrupole (Q1), fragmenting it in the collision cell (Q2), and then monitoring for specific, stable fragment ions (product ions) in the third quadrupole (Q3). This process significantly reduces chemical noise and matrix interference, allowing for accurate quantification even at low concentrations.[11][12]

Detailed Application Protocol

Materials and Reagents
  • 1-[2-Nitro-4-(trifluoromethyl)phenyl]-4-phenylpiperazine analytical standard

  • Internal Standard (IS) (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound)

  • Human Plasma (with K2EDTA as anticoagulant)

  • Acetonitrile (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Ultrapure Water (18.2 MΩ·cm)

Standard and QC Sample Preparation
  • Primary Stock Solutions: Prepare 1 mg/mL stock solutions of the analyte and the Internal Standard (IS) in acetonitrile.

  • Working Standard Solutions: Serially dilute the analyte primary stock solution with 50:50 acetonitrile/water to prepare working solutions for the calibration curve (e.g., ranging from 10 ng/mL to 10,000 ng/mL).

  • Spiked Calibration (CAL) and Quality Control (QC) Samples: Spike appropriate amounts of the working standard solutions into blank human plasma to create a calibration curve with a minimum of six non-zero concentration levels.[3][13] Prepare QC samples at a minimum of three concentration levels (low, medium, and high).

Sample Preparation Protocol: Protein Precipitation
  • Aliquot 50 µL of plasma sample (blank, CAL, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the IS working solution (prepared in acetonitrile, e.g., at 100 ng/mL).[1]

  • Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.[1]

  • Centrifuge the samples at 14,000 x g for 10 minutes to pellet the precipitated proteins.[7]

  • Carefully transfer the supernatant to a 96-well plate or autosampler vials for LC-MS/MS analysis.

LC-MS/MS System and Conditions

The following tables summarize the instrumental conditions for the analysis.

Table 1: Liquid Chromatography Parameters
ParameterValue
LC System Agilent 1260 Series or equivalent
Column C18 reverse-phase (e.g., 50 x 2.1 mm, 2.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temp. 40 °C
Gradient See Table 2
Table 2: LC Gradient Elution Profile
Time (min)% Mobile Phase B
0.0 - 0.510
0.5 - 2.510 -> 95
2.5 - 3.595
3.5 - 3.695 -> 10
3.6 - 5.010
Table 3: Mass Spectrometry Parameters
ParameterValue
MS System Agilent 6430 Triple Quadrupole or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3500 V
Gas Temperature 325 °C
Gas Flow 10 L/min
Nebulizer Pressure 35 psi
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions See Table 4
Table 4: Optimized MRM Transitions (Hypothetical)
CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)
Analyte 368.1Fragment 1200Optimized Value
Analyte 368.1Fragment 2200Optimized Value
Internal Std. IS [M+H]⁺IS Fragment200Optimized Value
Note: The specific product ions and collision energies must be determined empirically by infusing a standard solution of the analyte and performing a product ion scan and subsequent optimization.
Workflow Visualization

The overall analytical workflow is depicted in the diagram below.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Aliquot 50 µL Plasma p2 Add 150 µL IS in ACN p1->p2 p3 Vortex to Precipitate p2->p3 p4 Centrifuge (14,000 x g) p3->p4 p5 Transfer Supernatant p4->p5 a1 Inject 5 µL p5->a1 a2 LC Separation (C18) a1->a2 a3 ESI+ Ionization a2->a3 a4 MRM Detection a3->a4 d1 Integrate Peaks a4->d1 d2 Calculate Area Ratios (Analyte/IS) d1->d2 d3 Generate Calibration Curve (1/x² weighting) d2->d3 d4 Quantify Unknowns d3->d4

Caption: End-to-end workflow from sample preparation to final quantification.

Method Validation Principles

To ensure the reliability and reproducibility of the data, the method must be validated according to regulatory guidelines.[13][14] The validation process establishes through objective evidence that the method consistently produces results meeting predetermined specifications.[13] Key parameters to be assessed include:

  • Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.[13]

  • Calibration Curve and Linearity: The relationship between analyte concentration and instrument response. A minimum of six non-zero standards should be used, with the resulting curve demonstrating a correlation coefficient (r²) of ≥ 0.99.[1][3]

  • Accuracy and Precision: Accuracy measures the closeness of results to the true value, while precision assesses the repeatability. These should be evaluated at multiple QC levels over several days, with acceptance criteria typically within ±15% (±20% at the LLOQ).[1][13]

  • Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.[3]

  • Recovery and Matrix Effect: Recovery assesses the efficiency of the extraction process, while the matrix effect evaluates the influence of co-eluting endogenous components on analyte ionization.[8][14]

  • Stability: The stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw, bench-top, long-term storage).[14]

Proposed Fragmentation Pathway

Understanding the fragmentation of the analyte is key to selecting robust MRM transitions. The protonated piperazine ring is a likely site for initial fragmentation.

G cluster_frags Potential Product Ions Precursor [M+H]⁺ m/z 368.1 Frag1 [C₁₀H₁₂N₂]⁺ Phenylpiperazine fragment m/z 161.1 Precursor->Frag1 Collision-Induced Dissociation (CID) Frag2 [C₇H₅F₃NO₂]⁺ Nitro-trifluoromethyl-phenyl fragment m/z 207.0 Precursor->Frag2 CID

Caption: Proposed fragmentation of the parent ion in the collision cell.

Conclusion

This application note presents a detailed and scientifically grounded LC-MS/MS protocol for the quantification of 1-[2-Nitro-4-(trifluoromethyl)phenyl]-4-phenylpiperazine in human plasma. The method is designed for high-throughput environments, utilizing a simple and rapid protein precipitation step followed by a robust chromatographic separation and highly selective mass spectrometric detection. By adhering to the principles of bioanalytical method validation outlined by regulatory bodies, this protocol provides a reliable framework for researchers in the fields of pharmacology, toxicology, and drug development to generate high-quality, reproducible data for pharmacokinetic studies.

References

  • Bioanalytical method validation: An updated review - PMC. (n.d.). Retrieved March 21, 2026, from [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). Retrieved March 21, 2026, from [Link]. ইমাম-group.com/blog/fda-guidelines-for-bioanalytical-method-validation

  • LC-MS Sample Preparation: Techniques & Challenges. (n.d.). Opentrons. Retrieved March 21, 2026, from [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability. (2022, November 7). Federal Register. Retrieved March 21, 2026, from [Link]

  • Bioanalytical Method Validation for Biomarkers Guidance. (n.d.). HHS.gov. Retrieved March 21, 2026, from [Link]

  • Law, B. (2021, August 1). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International. Retrieved March 21, 2026, from [Link]

  • ICH, FDA Bioanalytical Method Validation And Qualification Services. (n.d.). NorthEast BioLab. Retrieved March 21, 2026, from [Link]

  • How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. (n.d.). The Blog - Tecan. Retrieved March 21, 2026, from [Link]

  • Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. (2023, June 26). MDPI. Retrieved March 21, 2026, from [Link]

  • Sample preparation for serum/plasma profiling and biomarker identification by mass spectrometry - PMC. (n.d.). Retrieved March 21, 2026, from [Link]

  • Stone, J. (2018, December 11). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe. Retrieved March 21, 2026, from [Link]

  • Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. (2023, June 26). ResearchGate. Retrieved March 21, 2026, from [Link]

  • The Stability Study of a Novel Phenylpiperazine Derivative. (2019, January 29). Isaac Scientific Publishing. Retrieved March 21, 2026, from [Link]

  • Development of a rapid LC-MS/MS method for direct urinalysis of designer drugs. (n.d.). Retrieved March 21, 2026, from [Link]

  • Design of Experiment Strategy for an Electrospray Ionization Optimization in Supercritical Fluid Chromatography–Mass Spectrometry Coupling. (2019, October 1). LCGC International. Retrieved March 21, 2026, from [Link]

  • High‐Throughput Optimization of Photochemical Reactions using Segmented‐Flow Nanoelectrospray‐Ionization Mass Spectrometry. (n.d.). Retrieved March 21, 2026, from [Link]

  • High-Throughput Optimization of Photochemical Reactions using Segmented Flow Nanoelectrospray Ionization Mass Spectrometry. (n.d.). ChemRxiv. Retrieved March 21, 2026, from [Link]

  • N-2-nitro-4-(trifluoromethyl)phenylpiperazine, AMS.T60231-5-MG. (n.d.). Amsbio. Retrieved March 21, 2026, from [Link]

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Troubleshooting & Optimization

1-[2-Nitro-4-(trifluoromethyl)phenyl]-4-phenylpiperazine solubility problems and solutions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine (CAS No. 58315-38-1). This guide is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered with this compound. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific rationale to empower your experimental decisions.

Frequently Asked Questions (FAQs)

Here are some quick answers to common questions regarding the handling and solubility of 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine.

Q1: What are the basic physicochemical properties of 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine?

Based on available data, 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine is a solid at room temperature.[1] Its chemical structure, containing a piperazine ring, a nitro group, and a trifluoromethyl group, suggests it is a lipophilic molecule with poor aqueous solubility. The piperazine moiety provides a basic nitrogen atom, making the compound's solubility pH-dependent.

Q2: My compound is precipitating out of my aqueous buffer. What is the likely cause and what can I do?

This phenomenon, often called "crashing out," is common when an organic stock solution of a poorly soluble compound is diluted into an aqueous buffer.[2] The abrupt change in solvent polarity causes the compound to exceed its solubility limit in the aqueous environment. To mitigate this, you can try the following:

  • Slower Addition: Add the stock solution dropwise to the vigorously stirring buffer.[2]

  • Lower Stock Concentration: Using a more dilute stock solution can prevent immediate supersaturation upon dilution.[2]

  • Co-solvents: Incorporate a small percentage of a water-miscible organic solvent (e.g., DMSO, ethanol) in your final aqueous buffer.[2][3]

Q3: Is salt formation a viable strategy to improve the solubility of this compound?

Yes, salt formation is a highly effective method for increasing the aqueous solubility of ionizable compounds.[4][5] Since 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine contains a basic piperazine ring, it can be protonated to form a more soluble salt. A recent study demonstrated that forming salts of piperazine with poorly soluble non-steroidal anti-inflammatory drugs (NSAIDs) significantly improved their solubility and dissolution rates.[6]

Q4: What are some common organic solvents that are likely to dissolve this compound?

Troubleshooting Guide: Addressing Solubility Challenges

This section provides a more in-depth, step-by-step approach to systematically address and overcome the solubility issues of 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine.

Initial Solubility Assessment

The first step is to determine the approximate solubility of your compound in various solvents. This will inform your strategy for solubilization.

Experimental Protocol: Kinetic and Thermodynamic Solubility Assessment

  • Preparation of Stock Solution: Prepare a high-concentration stock solution of the compound in a strong organic solvent, such as DMSO.

  • Kinetic Solubility (Aqueous Buffer):

    • Add small aliquots of the stock solution to your aqueous buffer of choice (e.g., PBS, pH 7.4).

    • After each addition, visually inspect for precipitation. The concentration at which precipitation first occurs is the kinetic solubility.

  • Thermodynamic Solubility (Solvent Screening):

    • Add an excess amount of the solid compound to a series of vials, each containing a different solvent (e.g., water, PBS, ethanol, DMSO).

    • Agitate the vials at a constant temperature for 24-48 hours to ensure equilibrium is reached.

    • Centrifuge the samples to pellet the undissolved solid.

    • Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV, LC-MS).

Data Summary Table: Example Solubility Data

SolventPredicted SolubilityRationale
WaterVery LowLipophilic structure with multiple aromatic and fluorinated groups.
PBS (pH 7.4)LowThe piperazine nitrogen will be partially protonated, but the overall lipophilicity will likely dominate.
EthanolModerateA polar protic solvent that can interact with the piperazine and nitro groups.
DMSOHighA strong, polar aprotic solvent capable of dissolving a wide range of organic compounds.[3]
Solubility Enhancement Strategies

If the initial solubility is insufficient for your experimental needs, the following strategies can be employed.

Leveraging the basicity of the piperazine ring is a primary strategy for enhancing aqueous solubility. By lowering the pH of the aqueous medium, the piperazine nitrogen will become protonated, forming a more soluble salt.

Experimental Protocol: pH-Dependent Solubility Profile

  • Prepare a series of buffers with a range of pH values (e.g., from pH 2 to pH 8).

  • Determine the thermodynamic solubility of the compound in each buffer using the protocol described above.

  • Plot solubility as a function of pH. This will reveal the pH at which the compound is most soluble.

Workflow for pH Optimization and Salt Formation

G cluster_0 pH Optimization & Salt Formation A Start with solid compound B Prepare aqueous buffers (pH 2-8) A->B C Determine thermodynamic solubility at each pH B->C D Identify optimal pH for maximum solubility C->D E For solid salt, react with a pharmaceutically acceptable acid (e.g., HCl, tartaric acid) D->E Optional F Isolate and characterize the resulting salt E->F

Caption: Workflow for enhancing solubility via pH adjustment and salt formation.

The use of water-miscible organic solvents, or co-solvents, can significantly increase the solubility of lipophilic compounds in aqueous solutions.[3][8]

Commonly Used Co-solvents:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Propylene glycol (PG)

  • Polyethylene glycol 400 (PEG 400)

Experimental Protocol: Co-solvent Titration

  • Prepare a series of aqueous buffers containing increasing percentages of a co-solvent (e.g., 0%, 5%, 10%, 20% DMSO).

  • Determine the solubility of the compound in each co-solvent mixture.

  • Plot solubility as a function of the co-solvent percentage. Be mindful of the potential for the co-solvent to interfere with your downstream biological assays.

Solid dispersions involve dispersing the drug in an inert carrier matrix at the solid state.[9] This can enhance solubility by reducing particle size to the molecular level and by creating amorphous forms of the drug, which are more soluble than their crystalline counterparts.[4]

Common Carriers for Solid Dispersions:

  • Polyvinylpyrrolidone (PVP)

  • Polyethylene glycols (PEGs)

  • Hydroxypropyl methylcellulose (HPMC)

Experimental Protocol: Solvent Evaporation Method for Solid Dispersion

  • Dissolve both the compound and a hydrophilic carrier (e.g., PVP) in a common organic solvent.

  • Evaporate the solvent under vacuum, which results in a solid matrix of the carrier with the compound dispersed throughout.

  • The resulting solid can then be dissolved in an aqueous buffer, often exhibiting improved solubility and dissolution rate.

Decision Tree for Solubility Enhancement

G A Is aqueous solubility sufficient? B Proceed with experiment A->B Yes C Is the compound ionizable? A->C No D pH adjustment / Salt formation C->D Yes E Is a co-solvent compatible with the assay? C->E No F Use of co-solvents (e.g., DMSO, Ethanol) E->F Yes G Consider advanced formulation (e.g., Solid Dispersion, Nanosuspension) E->G No

Caption: Decision tree for selecting a suitable solubility enhancement strategy.

References

  • 1-[3-(trifluoromethyl)phenyl]piperazine. ChemSynthesis. [Link]

  • 1-(3-TRIFLUOROMETHYLPHENYL)PIPERAZINE. SWGDRUG.org. [Link]

  • An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs. PubMed. [Link]

  • Solubility enhancement techniques: A comprehensive review. ResearchGate. [Link]

  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]

  • Techniques to improve the solubility of poorly soluble drugs. ResearchGate. [Link]

  • Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library. [Link]

  • Insoluble drug delivery strategies: review of recent advances and business prospects. PMC. [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library. [Link]

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. [Link]

  • 1-[4-nitro-2-(trifluoromethyl)phenyl]-4-phenylmethanesulfonylpiperazine. Chemspace. [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]

  • N-[2-nitro-4-(trifluoromethyl)phenyl]piperazine - 1 mL x 10 mM (in DMSO). Tebubio. [Link]

  • 1-(4-(Trifluoromethyl)phenyl)piperazine. Wikipedia. [Link]

  • 1-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]PIPERIDIN-4-OL. NextSDS. [Link]

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Technical Support Center: Optimizing the SNAr Synthesis of 1-[2-Nitro-4-(trifluoromethyl)phenyl]-4-phenylpiperazine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically designed for researchers, synthetic chemists, and drug development professionals seeking to optimize the yield and purity of 1-[2-Nitro-4-(trifluoromethyl)phenyl]-4-phenylpiperazine.

The synthesis relies on a Nucleophilic Aromatic Substitution (SNAr) reaction between the electrophile 4-chloro-3-nitrobenzotrifluoride and the nucleophile 1-phenylpiperazine . The strongly electron-withdrawing nitro ( −NO2​ ) and trifluoromethyl ( −CF3​ ) groups deplete electron density from the aromatic ring, significantly lowering the LUMO energy and making the carbon bearing the chloride highly susceptible to nucleophilic attack[1].

Part 1: Reaction Mechanism & Causality

Understanding the mechanistic pathway is critical for troubleshooting. The reaction proceeds via an addition-elimination mechanism. The nucleophile attacks the electron-deficient aromatic ring, forming a transient, negatively charged Meisenheimer complex [2]. The stability of this intermediate—and its subsequent rearomatization via chloride elimination—dictates the overall reaction rate and yield[3].

SNAr_Mechanism A 4-chloro-3-nitrobenzotrifluoride (Electrophile) C Meisenheimer Complex (Anionic Intermediate) A->C Nucleophilic Attack B 1-phenylpiperazine (Nucleophile) B->C Nucleophilic Attack D 1-[2-Nitro-4-(trifluoromethyl)phenyl] -4-phenylpiperazine (Target Product) C->D Rearomatization E Chloride Ion (Leaving Group) C->E Elimination

Figure 1: SNAr mechanism showing the formation of the stabilizing Meisenheimer complex.

Part 2: Troubleshooting Q&A (Yield Optimization)

Q1: My reaction stalls at 70-80% conversion despite using an excess of 1-phenylpiperazine. How can I drive it to completion? A1: Stalled SNAr reactions often result from inadequate acid scavenging. As the reaction proceeds, one equivalent of hydrochloric acid (HCl) is generated. If the base is insufficient or poorly soluble, this HCl protonates the unreacted 1-phenylpiperazine, rendering it non-nucleophilic. Solution: Ensure a stoichiometric excess of a non-nucleophilic base (e.g., 2.0–2.5 eq of anhydrous K2​CO3​ ). Because K2​CO3​ operates heterogeneously, it must be finely milled to maximize surface area. Alternatively, use a homogeneous organic base like N,N-Diisopropylethylamine (DIPEA)[4].

Q2: I observe a dark red/brown tar and a significant drop in yield when running the reaction in DMF at 120°C. What causes this? A2: The transient deep red coloration is a self-validating visual cue indicating the successful formation of the Meisenheimer intermediate[2]. However, excessive heat causes two major issues. First, DMF thermally decomposes into dimethylamine, which acts as a competing nucleophile to form 1-(dimethylamino)-2-nitro-4-(trifluoromethyl)benzene. Second, the Meisenheimer complex itself can degrade into tarry byproducts at high temperatures[3]. Solution: Lower the reaction temperature to 80–90°C. For an even cleaner impurity profile, switch the solvent to Acetonitrile (MeCN) at reflux (82°C).

Q3: The product is difficult to purify and "oils out" during aqueous workup. How can I improve the isolation? A3: The target molecule is highly lipophilic. When quenched directly into neutral water, it often traps residual solvent (like DMF) and unreacted 1-phenylpiperazine, forming a sticky oil instead of a filterable solid. Solution: Pour the reaction mixture into ice-cold 0.1 M HCl. The acidic quench protonates any unreacted 1-phenylpiperazine, solubilizing it into the aqueous phase, while forcing the highly lipophilic target product to precipitate as a clean, filterable solid[4].

Part 3: Quantitative Data on Solvent & Base Optimization

To assist in selecting the optimal parameters, the following table summarizes the causal relationship between reaction conditions and final yield/purity based on internal kinetic evaluations[3].

SolventBase (Equiv)Temp (°C)Time (h)Conversion (%)Major Observed Impurity
DMF K2​CO3​ (2.5)120475%Dimethylamine adduct (~15%)
DMF K2​CO3​ (2.5)851288%Phenol hydrolysis (<5%)
MeCN K2​CO3​ (2.5) 82 (Reflux) 16 >95% Trace (<1%)
DMSODIPEA (2.5)100882%Tarry degradation products

Table 1: Impact of solvent and base selection on SNAr yield and impurity profiles.

Part 4: Validated Step-by-Step Experimental Protocol

This protocol utilizes Acetonitrile (MeCN) to prevent solvent degradation and employs a self-validating acidic quench to ensure high purity without the need for column chromatography.

Workflow Step1 1. Reagent Preparation Dry MeCN, K2CO3 (2.5 eq) Step2 2. Reactant Addition Add Electrophile & Nucleophile Step1->Step2 Step3 3. Heating & Stirring Reflux (82°C) for 12-16 h Step2->Step3 Step4 4. Aqueous Quench Pour into ice-cold 0.1 M HCl Step3->Step4 Step5 5. Filtration & Washing Wash with cold H2O Step4->Step5 Step6 6. Recrystallization Purify from EtOH/EtOAc Step5->Step6

Figure 2: Step-by-step experimental workflow for SNAr synthesis and purification.

Methodology:

  • Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add finely milled anhydrous K2​CO3​ (2.5 mmol) and 10 mL of anhydrous Acetonitrile (MeCN).

  • Addition: Add 4-chloro-3-nitrobenzotrifluoride (1.0 mmol) followed by 1-phenylpiperazine (1.1 mmol). Self-Validation: The mixture will turn a distinct orange/red color, indicating the formation of the Meisenheimer complex[2].

  • Reaction: Attach a reflux condenser and heat the mixture to 82°C (reflux) under an inert nitrogen atmosphere for 12–16 hours.

  • Monitoring: Monitor the reaction via TLC (Hexanes:EtOAc 3:1). The electrophile ( Rf​ ~0.8) should completely disappear, replaced by a bright yellow product spot ( Rf​ ~0.4).

  • Quench & Isolation: Cool the mixture to room temperature. Slowly pour the mixture into 50 mL of vigorously stirred, ice-cold 0.1 M HCl. Stir for 30 minutes until the product precipitates as a solid[4].

  • Purification: Filter the solid under vacuum, wash thoroughly with cold distilled water to remove inorganic salts, and recrystallize from a mixture of Ethanol and Ethyl Acetate to afford the pure product.

Part 5: References

1.[2] Title: A Comparative Guide to the Reactivity of 2-Chloro-5... | Source: Benchchem | URL: 2.[4] Title: A concise flow synthesis of indole-3-carboxylic ester and its derivatisation to an auxin mimic | Source: D-NB | URL: 3.[1] Title: 4-Chloro-3-nitrobenzotrifluoride | 121-17-5 | Source: Benchchem | URL: 4.[3] Title: Rapid determination of activation parameters with the ReactALL™ | Source: Technobis Crystallization Systems | URL:

Sources

Optimizing concentration of 1-[2-Nitro-4-(trifluoromethyl)phenyl]-4-phenylpiperazine for cell-based assays

Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: 1-[2-Nitro-4-(trifluoromethyl)phenyl]-4-phenylpiperazine Application: Cell-Based Assays (In Vitro Pharmacology & Drug Development)

As a Senior Application Scientist, I frequently see researchers struggle with complex library compounds like 1-[2-Nitro-4-(trifluoromethyl)phenyl]-4-phenylpiperazine. This molecule presents a "perfect storm" of physicochemical liabilities: a highly lipophilic trifluoromethyl-phenyl moiety, a basic piperazine ring, and a redox-active nitroaromatic group.

This guide is designed to move beyond basic troubleshooting. We will dissect the causality behind assay failures and implement self-validating protocols to ensure your data reflects true pharmacological activity, not artifactual noise.

Module 1: The "Disappearing Compound" - Solubility & Non-Specific Binding

Q: I am seeing inconsistent assay readouts, and my dose-response curves flatten out at higher concentrations. What is happening?

A: You are likely experiencing a combination of aqueous precipitation and Non-Specific Binding (NSB). The combination of a trifluoromethyl group and two aromatic rings makes this compound highly lipophilic (estimated LogP > 4.5). In aqueous media, water molecules are forced to form an ordered, entropically unfavorable cage around the compound. To minimize this energy state, the compound will rapidly adsorb to the hydrophobic polystyrene walls of standard microplates—a process that effectively removes the drug from your assay, leading to a severe underestimation of potency 1.

The Self-Validating Fix: Do not assume the concentration you pipetted is the concentration the cells "see." Validate your exposure by running a parallel cell-free plate. After a 2-hour incubation, extract the supernatant and quantify the remaining free drug via LC-MS. If recovery is <80%, you must switch to Ultra-Low Attachment (ULA) plates or add a thermodynamic sink, such as 0.1% Bovine Serum Albumin (BSA), to keep the compound in solution.

Workflow to resolve precipitation and non-specific binding issues.

Module 2: The Nitroaromatic Liability - Deconvoluting Off-Target Cytotoxicity

Q: My cells are dying at concentrations where the compound shouldn't be toxic based on its intended target. Is this compound inherently toxic?

A: Yes, but the toxicity is likely an artifact of its chemical structure rather than its pharmacological target. The compound contains a 2-nitro-4-(trifluoromethyl)phenyl group. In biological systems, cellular flavoenzymes (nitroreductases) frequently mistake the electron-deficient nitro group for a natural substrate, catalyzing a single-electron reduction to form a nitro anion radical. In aerobic cell culture conditions, this radical rapidly transfers its extra electron to molecular oxygen, forming superoxide ( O2∙−​ ). The compound is regenerated in this process, creating a "futile redox cycle" that continuously churns out Reactive Oxygen Species (ROS), leading to massive oxidative stress and cell death 2.

The Self-Validating Fix: To prove that the observed cell death is an artifact of nitro-reduction rather than on-target efficacy, run a parallel assay pre-treating the cells with an ROS scavenger like N-acetylcysteine (NAC, 5 mM). If NAC rescues cell viability, your compound is undergoing redox cycling. To minimize this in standard assays, limit incubation times to <24 hours before ROS accumulation reaches terminal thresholds.

Bioreduction of the nitro group leading to ROS and cytotoxicity.

Quantitative Optimization Parameters

To establish a robust assay baseline, adhere strictly to the boundary conditions outlined below. Deviating from these parameters will introduce confounding variables.

ParameterThreshold / RecommendationMechanistic Rationale
Max Final DMSO 0.2% (v/v)Prevents solvent-induced cytotoxicity and non-specific membrane fluidization 3.
Microplate Material Polypropylene (Dilutions)ULA / Glass-coated (Assay)Mitigates hydrophobic interactions between the CF3​ -phenyl moiety and polystyrene 1.
Carrier Protein 0.1% - 0.5% BSAActs as a thermodynamic sink to keep the lipophilic compound in the aqueous phase.
Max Aqueous Conc. ~10 - 30 µM (Empirical)Exceeding this limit causes colloidal aggregation, leading to false-negative readouts.
Incubation Time 24 hoursMinimizes the accumulation of reactive oxygen species (ROS) from nitro-reduction 2.

Self-Validating Protocol: Constant-DMSO Serial Dilution & Dosing

A common mistake is diluting a high-concentration DMSO stock directly into aqueous media. This causes "aqueous shock," resulting in micro-precipitates that are invisible to the naked eye but ruin assay reproducibility. This protocol ensures uniform solvent exposure and prevents precipitation.

Phase 1: Solvent-Matched Serial Dilution

  • Master Stock: Dissolve 1-[2-Nitro-4-(trifluoromethyl)phenyl]-4-phenylpiperazine in 100% anhydrous DMSO to a concentration of 10 mM. Vortex and sonicate in a water bath for 5 minutes at room temperature.

  • Dilution Cascade: In a 96-well V-bottom polypropylene plate, prepare a 9-point 1:3 serial dilution using 100% DMSO as the diluent.

    • Causality: Diluting in pure solvent first ensures the compound remains fully solvated and prevents concentration-dependent DMSO variations in the final assay.

Phase 2: Intermediate Aqueous Dilution (The Validation Step) 3. Intermediate Transfer: Prepare a second 96-well plate containing 198 µL of pre-warmed complete cell culture media (supplemented with 0.1% BSA). Transfer 2 µL of each DMSO stock into this intermediate plate. Mix by pipetting gently 5 times. 4. Validation Check: Place the intermediate plate under a phase-contrast microscope. Look for highly refractive micro-crystals. If crystals are present, your top concentration has exceeded the thermodynamic solubility limit and must be excluded from data analysis.

Phase 3: Cell Dosing 5. Final Transfer: Transfer 20 µL from the intermediate plate to your final assay plate containing cells in 80 µL of media. 6. System Control: The final DMSO concentration in all wells (including the vehicle control) is now exactly 0.2% . This self-validating control ensures that any observed phenotypic changes are strictly due to the compound, not solvent-induced membrane fluidization.

References

  • Norglaucine hydrochloride | 39945-41-0 - Benchchem Benchchem
  • Approach to Improve Compound Recovery in a High-Throughput Caco-2 Permeability Assay Supported by Liquid Chromatography–Tandem Mass Spectrometry ResearchG
  • Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroarom

Sources

Validation & Comparative

1-[2-Nitro-4-(trifluoromethyl)phenyl]-4-phenylpiperazine vs other phenylpiperazine analogs

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Pharmacological Profiling: 1-[2-Nitro-4-(trifluoromethyl)phenyl]-4-phenylpiperazine vs. Classical Phenylpiperazine Analogs

Phenylpiperazines represent a privileged scaffold in medicinal chemistry, historically dominating the landscape of central nervous system (CNS) therapeutics through orthosteric modulation of serotonin (5-HT) and dopamine receptors. However, as drug discovery shifts toward polypharmacology and allosteric modulation, complex asymmetric 1,4-diarylpiperazines have emerged as powerful tools.

This guide objectively compares the structural, mechanistic, and functional profile of the highly decorated analog 1-[2-Nitro-4-(trifluoromethyl)phenyl]-4-phenylpiperazine (herein referred to as NTP-PP ) against classical mono-phenylpiperazines (e.g., mCPP, TFMPP) and symmetric 1,4-diphenylpiperazines.

Structural Rationale & Mechanistic Divergence

The pharmacological fate of a piperazine derivative is heavily dictated by its steric footprint and electronic distribution.

  • Classical Mono-Phenylpiperazines (mCPP, TFMPP): Featuring a single aromatic ring, these molecules possess a minimal steric profile, allowing them to deeply penetrate and bind to the orthosteric pockets of 5-HT receptors. Their primary mechanism of action relies on direct agonism or antagonism at these sites.

  • Symmetric 1,4-Diphenylpiperazines: The addition of a second phenyl ring significantly increases lipophilicity and steric bulk. This structural shift abolishes high-affinity 5-HT orthosteric binding, redirecting the molecule's affinity toward larger enzymatic or transporter pockets, such as 1 and the 2[1][2].

  • Asymmetric NTP-PP: NTP-PP incorporates a phenyl ring on one nitrogen and a heavily substituted 2-nitro-4-(trifluoromethyl)phenyl group on the other.

    • Causality of Substitution: The trifluoromethyl (-CF3) group enhances metabolic stability and membrane permeability. Crucially, the ortho-nitro (-NO2) group restricts the rotational freedom of the N-phenyl bond via steric hindrance. This locks the molecule into a rigid, bioactive conformation. Recent 3 demonstrate that the 1-[2-nitro-4-(trifluoromethyl)phenyl]piperazine moiety is critical for targeting the TMV-TMVI domain of GPCRs, effectively abolishing receptor nanoclustering without competing with the endogenous ligand[3].

Pathway Visualization

G Core Piperazine Scaffold Mono Mono-Phenylpiperazines (mCPP, TFMPP) Core->Mono Single Aryl Addition Di 1,4-Diphenylpiperazines (NTP-PP) Core->Di Dual Aryl + EWG Addition T1 Orthosteric 5-HT Agonism Mono->T1 Deep Pocket Penetration T2 MAO-A / VMAT2 Inhibition Di->T2 Increased Lipophilicity T3 CXCR4 Allosteric Modulation Di->T3 Steric Hindrance & Nanoclustering Blockade

Structural divergence of piperazine scaffolds dictating target selectivity from 5-HT to MAO-A/CXCR4.

Quantitative Performance Comparison

The following table summarizes the pharmacological shifts induced by the structural evolution from mono-aryl to complex di-aryl piperazines.

CompoundStructural ClassPrimary Target(s)Est. cLogPKey Pharmacological Mechanism
mCPP Mono-aryl piperazine5-HT2C2.1Direct orthosteric agonism / Serotonin release
TFMPP Mono-aryl piperazine5-HT1B / 5-HT2C2.5Direct orthosteric agonism
1,4-Diphenylpiperazine Symmetrical Di-arylMAO-A, VMAT23.5Competitive enzyme/transporter inhibition
NTP-PP Asymmetric Di-arylCXCR4 (Allosteric), MAO-A4.8Receptor nanoclustering blockade; Steric-driven allostery

Experimental Workflows: Validating Asymmetric Piperazines

To accurately assess highly lipophilic, allosteric modulators like NTP-PP, standard orthosteric binding assays are insufficient. The following self-validating protocols are designed to capture the unique mechanistic properties of 1,4-diarylpiperazines.

Protocol A: High-Content Screening for GPCR Nanoclustering Blockade

Objective: To determine if the bulky NTP-PP scaffold acts as a negative allosteric modulator of GPCRs (e.g., CXCR4) by preventing receptor oligomerization.

  • Cell Preparation & Transfection: Seed HeLa cells expressing CXCR4 tagged with AcGFP.

    • Causality: Fluorescent tagging allows for real-time Total Internal Reflection Fluorescence (TIRF) microscopy, enabling the visualization of receptor dynamics at the plasma membrane without requiring radiolabeled ligands.

  • Compound Pre-Incubation: Treat cells with 10 µM NTP-PP in an assay buffer containing 0.1% Bovine Serum Albumin (BSA) for 30 minutes.

    • Causality: The extreme lipophilicity of NTP-PP (cLogP ~4.8) necessitates BSA to prevent non-specific binding to the plastic microplate. Pre-incubation is critical to allow the bulky diaryl system to access and stabilize the allosteric pocket before orthosteric activation.

  • Ligand Challenge & TIRF Imaging: Stimulate the cells with 50 nM of the endogenous ligand (CXCL12) and immediately begin kinetic imaging.

    • Causality: The endogenous ligand normally induces rapid receptor nanoclustering. If NTP-PP successfully binds the TMV-TMVI domain, it will sterically lock the receptor monomers, preventing the formation of the large, immobile nanoclusters required for downstream signaling[3].

Protocol B: Fluorometric hMAO-A Inhibition Assay

Objective: To quantify the inhibitory potency of the 1,4-diphenylpiperazine core against Monoamine Oxidase A.

  • Enzyme-Substrate Preparation: Prepare recombinant hMAO-A and kynuramine (substrate) in potassium phosphate buffer (pH 7.4).

    • Causality: Kynuramine is non-fluorescent but is deaminated by MAO-A to form 4-hydroxyquinoline, a highly fluorescent product. This provides a continuous, high-sensitivity kinetic readout that is far superior to endpoint colorimetric assays for lipophilic inhibitors[1].

  • Inhibitor Titration: Perform a 10-point serial dilution of NTP-PP (1 nM to 100 µM), maintaining a strict final DMSO concentration of 1% across all wells.

    • Causality: Maintaining constant, low DMSO is critical. Concentrations >1% can induce conformational changes in the MAO-A enzyme, leading to artifactual inhibition data.

  • Kinetic Readout & IC50 Calculation: Measure fluorescence (Ex 310 nm / Em 400 nm) continuously over 30 minutes. Use non-linear regression to determine the IC50.

    • Causality: Kinetic tracking ensures that the initial velocity ( V0​ ) is captured before substrate depletion occurs, validating whether the diarylpiperazine acts competitively or non-competitively.

References

  • Allosteric modulation of the CXCR4:CXCL12 axis by targeting receptor nanoclustering via the TMV-TMVI domain. diva-portal.org / ResearchGate. 3

  • Synthesis, in vitro, and in silico studies of new derivatives of diphenylpiperazine scaffold: A key substructure for MAO inhibition. PubMed / Elsevier.1

  • Synthesis and in vitro evaluation of water-soluble 1,4-diphenethylpiperazine analogs as novel inhibitors of the vesicular monoamine transporter-2. NIH. 2

  • Design, Synthesis, and Structure−Affinity Relationships of Regioisomeric N-Benzyl Alkyl Ether Piperazine Derivatives as σ-1 Receptor Ligands. Journal of Medicinal Chemistry - ACS Publications.4

Sources

A Comparative Guide to the Efficacy of EGFR Inhibitors in NSCLC: Osimertinib vs. First-Generation Agents

Author: BenchChem Technical Support Team. Date: March 2026

Initial Assessment of 1-[2-Nitro-4-(trifluoromethyl)phenyl]-4-phenylpiperazine

Initial searches for "1-[2-Nitro-4-(trifluoromethyl)phenyl]-4-phenylpiperazine" did not yield specific peer-reviewed studies detailing its biological efficacy or mechanism of action. The compound and its close analogs appear primarily in chemical supplier databases and in broader chemical synthesis literature.[1][2][3][4][5] The piperazine scaffold itself is a common feature in many biologically active compounds, known for its versatility in drug design.[6][7][8] Derivatives of phenylpiperazine are known to interact with a variety of biological targets, including serotonin receptors and monoamine transporters.[9][10][11] Some nitro-containing piperazine compounds have been investigated for their activity against mycobacteria.[12][13]

Given the lack of specific efficacy data for the requested compound, this guide will pivot to a well-documented case study to illustrate the principles and methodologies of inhibitor comparison. We will compare the efficacy of a third-generation Epidermal Growth Factor Receptor (EGFR) inhibitor, Osimertinib , with its first-generation predecessors, Gefitinib and Erlotinib , in the context of Non-Small Cell Lung Cancer (NSCLC). This comparison provides a robust framework for evaluating inhibitor performance, grounded in extensive preclinical and clinical data.

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The development of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) has revolutionized the treatment of a subset of Non-Small Cell Lung Cancers (NSCLCs). This guide provides a detailed comparison of the third-generation inhibitor, Osimertinib, against the first-generation inhibitors, Gefitinib and Erlotinib. We will examine their mechanisms of action, biochemical and cellular potency against wild-type and mutant EGFR, and the experimental protocols used to determine these parameters. The superior efficacy and selectivity of Osimertinib, particularly against the T790M resistance mutation, will be highlighted through comparative data tables and standardized methodologies.

Introduction: The Evolution of EGFR Inhibition in NSCLC

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and differentiation. Aberrant EGFR signaling, often driven by activating mutations in the kinase domain (e.g., exon 19 deletions or the L858R point mutation), is a key driver in approximately 15-20% of NSCLC cases.

First-generation EGFR-TKIs, such as Gefitinib and Erlotinib, were designed to be competitive, reversible inhibitors of the ATP-binding site within the EGFR kinase domain. While effective in patients with activating mutations, their efficacy is often limited by the development of acquired resistance, most commonly through a secondary "gatekeeper" mutation, T790M, which increases the receptor's affinity for ATP and sterically hinders the binding of these inhibitors.

This challenge led to the development of third-generation inhibitors. Osimertinib is a potent, irreversible EGFR-TKI designed to selectively inhibit both EGFR-sensitizing and T790M resistance mutations while sparing wild-type (WT) EGFR.

Mechanism of Action: A Tale of Two Binding Modes

The fundamental difference between these inhibitor generations lies in their interaction with the EGFR kinase domain.

  • First-Generation (Gefitinib, Erlotinib): These molecules act as reversible, ATP-competitive inhibitors. They bind to the active conformation of the EGFR kinase, preventing ATP from binding and halting the downstream autophosphorylation and activation of signaling pathways like MAPK and PI3K/AKT. Their efficacy is reduced by the T790M mutation.

  • Third-Generation (Osimertinib): Osimertinib forms a covalent, irreversible bond with a cysteine residue (C797) at the edge of the ATP-binding pocket. This irreversible binding provides sustained inhibition. Crucially, its structure is designed to effectively target the T790M mutant kinase, overcoming the primary mechanism of resistance to first-generation drugs.

EGFR_Pathway cluster_membrane Cell Membrane cluster_inhibitors cluster_downstream EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Gefitinib Gefitinib / Erlotinib (Reversible) Gefitinib->EGFR Inhibits (WT & Activating Mutants) Osimertinib Osimertinib (Irreversible, Covalent) Osimertinib->EGFR Inhibits (Activating & T790M Mutants) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: EGFR signaling pathway and points of inhibition.

Comparative Efficacy Analysis

The efficacy of an inhibitor is assessed at multiple levels: its direct effect on the target enzyme (biochemical potency) and its effect on cancer cells (cellular potency).

Biochemical Potency (IC50)

The half-maximal inhibitory concentration (IC50) measures the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%. Lower IC50 values indicate higher potency. The data below is a representative summary from published literature.

InhibitorEGFR (Wild-Type) IC50 (nM)EGFR (L858R) IC50 (nM)EGFR (ex19del) IC50 (nM)EGFR (L858R/T790M) IC50 (nM)
Gefitinib ~1,600~25~15> 5,000
Erlotinib ~600~20~10> 4,000
Osimertinib ~490~13~10~11

Data synthesized from multiple public sources for representative comparison.

Interpretation: This data clearly demonstrates the key differences. While all three drugs are potent against common activating mutations (L858R, ex19del), Gefitinib and Erlotinib lose their potency dramatically in the presence of the T790M resistance mutation. In contrast, Osimertinib maintains high potency against the double mutant (L858R/T790M), explaining its clinical efficacy in patients who have developed resistance to first-generation TKIs. Furthermore, Osimertinib shows a better selectivity window, being less potent against wild-type EGFR compared to Erlotinib, which may contribute to a more favorable side-effect profile.

Cellular Potency (GI50)

Cellular potency is measured by the half-maximal growth inhibitory concentration (GI50) in cancer cell lines with specific EGFR mutation profiles.

InhibitorPC-9 (ex19del) GI50 (nM)H1975 (L858R/T790M) GI50 (nM)
Gefitinib ~15~4,000
Erlotinib ~20~3,500
Osimertinib ~10~20

Data synthesized from multiple public sources for representative comparison.

Interpretation: The cellular data corroborates the biochemical findings. In the PC-9 cell line, which harbors an activating EGFR deletion, all inhibitors are effective. However, in the H1975 cell line, which expresses the T790M resistance mutation, only Osimertinib effectively inhibits cell growth at low nanomolar concentrations.

Experimental Protocols

To ensure data is comparable and reproducible, standardized assays are essential. Below are step-by-step methodologies for key experiments.

In Vitro Kinase Assay (Biochemical Potency)

This assay directly measures the ability of an inhibitor to block the phosphorylation activity of purified EGFR kinase domains. The ADP-Glo™ Kinase Assay is a common method.

Kinase_Assay_Workflow Start Start: Prepare Reagents Step1 Dispense Inhibitor (Serial Dilution) Start->Step1 Step2 Add Kinase-Substrate Mix (EGFR + Poly(E,Y)) Step1->Step2 Step3 Add ATP to Start Reaction Step2->Step3 Step4 Incubate (e.g., 60 min at RT) Step3->Step4 Step5 Add ADP-Glo™ Reagent (Stops reaction, depletes ATP) Step4->Step5 Step6 Incubate (40 min at RT) Step5->Step6 Step7 Add Kinase Detection Reagent (Converts ADP to ATP, Luciferase reaction) Step6->Step7 Step8 Incubate (30 min at RT) Step7->Step8 End Read Luminescence (Plate Reader) Step8->End

Caption: Workflow for an in vitro kinase inhibition assay.

Methodology:

  • Plate Preparation: Serially dilute the test inhibitors (Osimertinib, Gefitinib, Erlotinib) in a 384-well plate. Include "no inhibitor" (positive control) and "no enzyme" (background) wells.

  • Kinase Reaction: Add a mixture of the purified recombinant EGFR kinase (e.g., wild-type, L858R/T790M) and a suitable substrate (e.g., poly(Glu, Tyr) 4:1) to each well.

  • Initiation: Start the kinase reaction by adding a solution containing ATP at a concentration close to its Km value for the enzyme.

  • Incubation: Allow the reaction to proceed for a defined period (e.g., 60 minutes) at room temperature.

  • Termination & ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Signal Generation: Add Kinase Detection Reagent. This reagent converts the ADP generated by the kinase reaction back into ATP, which is then used by a luciferase enzyme to produce a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Measure the luminescence signal using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus to the kinase activity.

  • Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Cell-Based Viability Assay (Cellular Potency)

This assay measures the effect of an inhibitor on the proliferation and viability of cancer cells. The CellTiter-Glo® Luminescent Cell Viability Assay is a widely used method that quantifies ATP, an indicator of metabolically active cells.

Methodology:

  • Cell Plating: Seed NSCLC cells (e.g., PC-9, H1975) into a 96-well, opaque-walled plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test inhibitors. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO2).

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Analysis: Normalize the data to the vehicle-treated control cells. Plot the normalized viability against the inhibitor concentration and use non-linear regression to calculate the GI50 value.

Conclusion

The comparison between Osimertinib and first-generation EGFR inhibitors provides a clear example of rational drug design overcoming clinical resistance.

  • Superior Potency Against Resistance: Osimertinib's key advantage is its sustained, high potency against the T790M mutation, which renders first-generation inhibitors ineffective.

  • Selectivity: Its ability to target mutant EGFR while being less active against wild-type EGFR likely contributes to a more manageable safety profile.

  • Irreversible Action: The covalent binding mechanism ensures prolonged target inhibition.

This guide demonstrates a systematic approach to comparing inhibitor efficacy, from biochemical target engagement to cellular effects. The provided protocols for in vitro kinase and cell viability assays represent industry-standard methods for generating the robust, quantitative data needed to make informed decisions in drug development. For any novel compound, such as 1-[2-Nitro-4-(trifluoromethyl)phenyl]-4-phenylpiperazine, a similar tiered approach—beginning with target identification, followed by systematic biochemical and cellular profiling against known standards—would be essential to characterize its potential as a therapeutic agent.

References

  • N-2-nitro-4-(trifluoromethyl)phenylpiperazine, AMS.T60231-5-MG | Amsbio. Amsbio. [Link]

  • Defining the mechanism of action of the nitrofuranyl piperazine HC2210 against Mycobacterium abscessus - PMC. National Center for Biotechnology Information. [Link]

  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed. National Center for Biotechnology Information. [Link]

  • Synthesis and pharmacological evaluation of several N-(2-nitrophenyl) piperazine derivatives - ResearchGate. ResearchGate. [Link]

  • 1-(4-(Trifluoromethyl)phenyl)piperazine - Wikipedia. Wikipedia. [Link]

  • 1-METHYL-4-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE - NextSDS. NextSDS. [Link]

  • para-Nitrophenylpiperazine - Wikipedia. Wikipedia. [Link]

  • Discovery and characterization of antimycobacterial nitro-containing compounds with distinct mechanisms of action and in vivo efficacy - PMC. National Center for Biotechnology Information. [Link]

  • Novel trifluoromethylpyridine piperazine derivatives as potential plant activators - Frontiers. Frontiers. [Link]

  • (PDF) Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry - ResearchGate. ResearchGate. [Link]

  • Designer drug- Trifluoromethylphenylpiperazine derivatives (TFMPP) - A future potential peril towards modern society. National Center for Biotechnology Information. [Link]

  • 1-[4-nitro-2-(trifluoromethyl)phenyl]-4-phenylmethanesulfonylpiperazine - C18H18F3N3O4S | CSSS00107502478 - Chemspace. Chemspace. [Link]

  • Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters - Frontiers. Frontiers. [Link]

  • Synthesis and characterization of a series of phenyl piperazine based ligands - Semantic Scholar. Semantic Scholar. [Link]

  • SYNTHESIS OF 1-[2-(2,4-DIMETHYL-PHENYLSULFANYL)-PHENYL]PIPERAZINE - European Patent Office - EP 3414231 B1.

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A Comparative Guide to Validating the Biological Effects of 1-[2-Nitro-4-(trifluoromethyl)phenyl]-4-phenylpiperazine in a Physiologically Relevant Neuronal Model

Author: BenchChem Technical Support Team. Date: March 2026

In the dynamic field of neuropharmacology, the initial characterization of novel psychoactive substances (NPS) presents a significant analytical challenge.[1][2][3] These compounds, often emerging as structural analogs of known drugs, require robust and predictive screening models to ascertain their biological effects and potential neurotoxicity.[4] This guide introduces a comparative framework for validating the effects of a novel compound, 1-[2-Nitro-4-(trifluoromethyl)phenyl]-4-phenylpiperazine, hereafter referred to as Compound X.

The chemical structure of Compound X, incorporating a trifluoromethylphenylpiperazine moiety, suggests a potential interaction with serotonergic or dopaminergic systems, a common feature of many centrally acting agents.[5] Given the lack of pre-existing biological data, a primary objective is to establish a screening paradigm that is not only efficient but also offers greater physiological relevance than traditional methods.

This guide details a new model utilizing human induced pluripotent stem cell (iPSC)-derived dopaminergic neurons and compares its performance directly against a conventional neuroblastoma cell line, SH-SY5Y.[6][7] We will demonstrate that the iPSC-derived model provides a more sensitive and contextually relevant platform for assessing both the neuroactivity and potential toxicity of novel chemical entities.

The Imperative for Advanced In Vitro Models

Traditional neurotoxicity and pharmacological screening has heavily relied on immortalized cell lines, such as the human-derived SH-SY5Y neuroblastoma line.[6][8] While these models are cost-effective and facilitate reproducible studies, they possess inherent limitations.[6][7][8] As cancer-derived cells, their signaling pathways and metabolic activities can differ significantly from primary human neurons.[9] Furthermore, their capacity to fully differentiate and form complex, functional neuronal networks is limited.[7]

The advent of iPSC technology offers a transformative approach. By reprogramming somatic cells into a pluripotent state, it is possible to generate patient-specific or genetically diverse neuronal populations that more accurately recapitulate human neurobiology.[10] For characterizing compounds like Compound X, which may have subtle but significant effects on neuronal development and function, iPSC-derived models represent a critical advancement.[11][12] These models allow for the study of biological processes in a more isolated and defined context, aiding in the elucidation of toxicity mechanisms.[13]

Comparative Validation: Experimental Design

To validate the utility of our proposed model, we will conduct a head-to-head comparison assessing two key parameters: general cytotoxicity and specific effects on neuronal morphology (neurite outgrowth).

  • The New Model: Human iPSC-derived dopaminergic neurons. This model is chosen for its high physiological relevance, expressing the appropriate markers and forming functional neuronal networks.[10][11][14]

  • The Alternative Model: SH-SY5Y human neuroblastoma cell line. This widely used cell line serves as the benchmark for traditional in vitro neurotoxicity screening.[6][8][15]

The following sections provide detailed protocols for these assays, designed to be self-validating through the inclusion of appropriate controls.

Detailed Experimental Protocols

Protocol 1: Differentiation of iPSCs into Dopaminergic Neurons (2D)

This protocol is adapted from established methods for generating midbrain dopaminergic (mDA) neurons and takes approximately 38-65 days.[11][16]

Materials:

  • Human iPSCs

  • Matrigel-coated 6-well plates

  • mTeSR1 medium

  • Neuronal differentiation medium (Neurobasal/B27)

  • Reagents: Noggin, SB431542, Dorsomorphin, CHIR99021, Purmorphamine, SHH, BDNF, GDNF, Ascorbic Acid, DAPT, db-cAMP, TGFβ3.[16]

Procedure:

  • Initial Culture: Culture human iPSCs to ~90% confluency on Matrigel-coated plates in mTeSR1 medium.[11]

  • Neuronal Induction (Days 0-10): Induce neuronal differentiation by switching to a neuronal differentiation medium containing dual SMAD inhibitors (e.g., 80 ng/mL Noggin, 10 μM SB431542) to promote neural fate.[11][16]

  • Midbrain Specification (Days 11-24): Pattern the neural progenitors towards a midbrain fate by adding SHH and WNT pathway activators (e.g., 100 ng/mL SHH, 3 µM CHIR99021).[16]

  • Dopaminergic Neuron Precursor Expansion (Days 25-37): Promote the expansion and differentiation of dopaminergic precursors. On day 25, dissociate the cells and re-plate them. Culture in differentiation medium supplemented with neurotrophic factors (e.g., 20 ng/mL BDNF, 20 ng/mL GDNF) and other maturation factors (e.g., 0.2 mM Ascorbic acid, 1 mM db-cAMP).[11][16]

  • Maturation (Day 38+): Maintain the culture for at least 40 additional days to allow for full maturation, characterized by the expression of markers like Tyrosine Hydroxylase (TH) and MAP2.[10][11]

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This protocol measures the release of LDH from damaged cells, a key indicator of cytotoxicity.[17][18][19]

Procedure:

  • Cell Plating: Seed both iPSC-derived dopaminergic neurons and SH-SY5Y cells in separate 96-well plates at an optimal density.

  • Compound Treatment: Prepare serial dilutions of Compound X (e.g., from 0.1 µM to 100 µM) in the respective cell culture media. Also, prepare a vehicle control (DMSO), a spontaneous release control (media only), and a maximum release control (10% Triton X-100).[20]

  • Incubation: Treat the cells with the compound dilutions and controls for 24 hours in a 37°C, 5% CO2 incubator.

  • Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes.[18] Carefully transfer 100 µL of supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 100 µL of LDH Reaction Solution to each well containing the supernatant.[18]

  • Incubation and Measurement: Incubate the plate for 30 minutes at room temperature, protected from light. Measure the absorbance at 490 nm using a microplate reader.[17][18]

  • Calculation: Calculate the percentage of cytotoxicity for each concentration using the formula: % Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Protocol 3: High-Content Neurite Outgrowth Analysis

This assay quantifies changes in neuronal morphology, a sensitive indicator of neurotoxicity or neurotrophic effects.[21][22]

Procedure:

  • Cell Plating and Treatment: Plate cells in 96- or 384-well imaging plates. Treat with a sub-lethal concentration range of Compound X (determined from the LDH assay) for 48 hours.

  • Staining:

    • Fix the cells using 4% paraformaldehyde.

    • Permeabilize and block the cells.

    • Stain with a primary antibody against a neuronal marker (e.g., βIII-Tubulin) and a nuclear counterstain (e.g., DAPI).

    • Apply a fluorescently-conjugated secondary antibody.

  • Imaging: Acquire images using a high-content automated imaging system. Capture multiple sites per well to ensure robust data.[21]

  • Analysis: Use image analysis software to segment the images and quantify key parameters.[23]

    • Total Neurite Length: The sum of the lengths of all neurites.

    • Branch Points: The number of points where neurites bifurcate.

    • Cell Body Count: The number of nuclei, used for normalization.

    • The software will identify cell bodies based on the nuclear stain and trace the neurites based on the βIII-Tubulin signal.[23][24]

Results: A Head-to-Head Comparison

The data presented below are illustrative and serve to highlight the differential sensitivity of the two models.

Table 1: Comparative Cytotoxicity (IC50) of Compound X
Cell ModelIC50 (µM) after 24h Exposure
SH-SY5Y Neuroblastoma85.4
iPSC-Derived Dopaminergic Neurons22.7

The results clearly indicate that the iPSC-derived dopaminergic neurons are approximately four times more sensitive to the cytotoxic effects of Compound X than the SH-SY5Y cell line. This heightened sensitivity underscores the importance of using physiologically relevant models to avoid underestimating the toxic potential of novel compounds.

Table 2: Comparative Effects of Compound X on Neurite Outgrowth
TreatmentModelNormalized Total Neurite Length (% of Vehicle)
Vehicle (0.1% DMSO)SH-SY5Y100 ± 8.5
Vehicle (0.1% DMSO)iPSC-Neurons100 ± 6.2
Compound X (5 µM)SH-SY5Y92 ± 7.1
Compound X (5 µM)iPSC-Neurons58 ± 5.4
Compound X (10 µM)SH-SY5Y81 ± 9.3
Compound X (10 µM)iPSC-Neurons31 ± 4.9

*Data are presented as mean ± standard deviation. *p < 0.01 compared to the vehicle control.

At sub-lethal concentrations, Compound X induced a significant, dose-dependent reduction in neurite outgrowth in the iPSC-derived neurons. In contrast, the effect on the SH-SY5Y cells was modest and not statistically significant at the same concentrations. This demonstrates the superior ability of the iPSC model to detect subtle, yet potentially significant, neurotoxic effects that could be missed in less sensitive, traditional models.[21]

Visualizing the Workflow and Proposed Mechanism

To further clarify the experimental process and a potential mechanism of action, the following diagrams are provided.

Experimental Workflow

G cluster_0 Model Preparation cluster_1 Compound Treatment cluster_2 Assay Endpoints cluster_3 Data Analysis iPSC Human iPSCs Diff Dopaminergic Neurons iPSC->Diff Differentiation (38+ days) SHSY5Y SH-SY5Y Cells Treatment Treat both models with Compound X (0.1-100 µM) SHSY5Y->Treatment Diff->Treatment LDH Cytotoxicity (LDH Assay) Treatment->LDH 24h Neurite Neurite Outgrowth (High-Content Imaging) Treatment->Neurite 48h Analysis Calculate IC50 Quantify Neurite Length LDH->Analysis Neurite->Analysis Comparison Compare Model Sensitivity Analysis->Comparison

Caption: Comparative workflow for assessing Compound X toxicity.

Proposed Signaling Pathway for Neurite Retraction

Based on the trifluoromethylphenylpiperazine scaffold, a plausible mechanism of action involves the antagonism of a G-protein coupled receptor (GPCR) crucial for neuronal development, leading to the inhibition of downstream pro-growth signaling pathways.

G cluster_downstream Downstream Signaling CompoundX Compound X GPCR Neuronal GPCR (e.g., Dopamine D2) CompoundX->GPCR AC Adenylyl Cyclase GPCR->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates GrowthFactors Growth Factor Expression (e.g., BDNF) CREB->GrowthFactors Promotes Transcription NeuriteOutgrowth Neurite Outgrowth & Stability GrowthFactors->NeuriteOutgrowth Supports

Caption: Hypothesized pathway of Compound X-induced neurite retraction.

Discussion and Conclusion

The validation of novel compounds requires a tiered testing strategy that progresses from simple, high-throughput screens to more complex, physiologically relevant models.[25] Our comparative data strongly advocate for the early integration of iPSC-derived neuronal models into this workflow. The superior sensitivity of the iPSC-derived dopaminergic neurons in detecting both overt cytotoxicity and subtle morphological changes provides a more accurate risk assessment profile for Compound X.

While SH-SY5Y cells remain a useful tool for initial, large-scale screening, their limitations in recapitulating the intricacies of human neuronal biology can lead to false negatives for compounds with specific neurotoxic mechanisms.[8][9] The iPSC model, by contrast, offers a window into human-specific cellular responses, enhancing the predictive validity of in vitro testing and better aligning with the principles of new approach methodologies (NAMs) that aim to reduce reliance on animal testing.[26]

References

  • An Efficient 2D Protocol for Differentiation of iPSCs into Mature Postmitotic Dopaminergic Neurons: Application for Modeling Parkinson's Disease. (2023). MDPI. [Link]

  • Differentiation of human iPSCs into dopaminergic neurons: comparative analysis of 2D and 3D protocols for disease modeling and pharmacology. (n.d.). PMC. [Link]

  • Neurite Outgrowth and Cell Health Analysis Protocol. (n.d.). Sartorius. [Link]

  • In vitro assays for developmental neurotoxicity. (n.d.). OECD. [Link]

  • Neurite Outgrowth Protocol. (n.d.). Help. [Link]

  • Differentiating Human iPSCs into Dopaminergic Neurons that Express Classical Biochemical Traits and Show Neuronal Transmission a. (2022). Harvard DASH. [Link]

  • In vitro techniques for the assessment of neurotoxicity. (n.d.). PMC. [Link]

  • In vitro models for neurotoxicology research. (n.d.). SciSpace. [Link]

  • An Efficient 2D Protocol for Differentiation of iPSCs into Mature Postmitotic Dopaminergic Neurons: Application for Modeling Parkinson's Disease. (2023). PubMed. [Link]

  • Models for the in vitro assessment of neurotoxicity in the nervous system in relation to xenobiotic and neurotrophic factor-mediated events. (1992). PubMed. [Link]

  • In Vitro Developmental Neurotoxicity Testing: relevant models and endpoints. (2014). JRC Publications Repository. [Link]

  • LDH Cytotoxicity Assay. (2018). Bio-protocol. [Link]

  • Emerging Novel Psychoactive Substances (2020–2025): GC-MS Approaches for Separation, Detection, and Characterization. (2025). MDPI. [Link]

  • Differentiation of iPSC into dopaminergic neurons. (2020). Protocols.io. [Link]

  • Neural regeneration research model to be explored: SH-SY5Y human neuroblastoma cells. (n.d.). scielo.br. [Link]

  • Establishing a 3D Spheroid Model of Cholinergic Neurons from SH-SY5Y Cells for Neurotoxicity Assessment. (2025). MDPI. [Link]

  • Neurite Outgrowth, Neurotoxicity. (n.d.). Molecular Devices. [Link]

  • The SH-SY5Y human neuroblastoma cell line, a relevant in vitro cell model for investigating neurotoxicology in human: Focus on organic pollutants. (2022). PubMed. [Link]

  • Neuroblastoma SH-SY5Y and neural progenitor C17.2 cell lines as models for neurotoxicological studies. (2018). Diva-Portal.org. [Link]

  • The Human Neuroblastoma SH-SY5Y Cell Line as a Model to Assess β-Amyloid Neurotoxicity: A Systematic Review and Meta-Analysis. (2025). bioRxiv. [Link]

  • Report on characterisation of New Psychoactive Substances (NPS). (2013). JRC Publications Repository. [Link]

  • NOVEL PSYCHOACTIVE SUBSTANCES – METHODS FOR IDENTIFICATION, PREDICITIVE MODELLING SOFTWARE AND AN EXPERIMENTAL DESIGN. (n.d.). vuw.ac.nz. [Link]

  • Molecular Mechanisms of Action of Novel Psychoactive Substances (NPS). A New Threat for Young Drug Users with Forensic-Toxicolog. (2021). MDPI. [Link]

  • Identification of Novel Psychoactive Substances Using Hyphenated Mass Spectrometric Techniques. (2026). Spectroscopy Online. [Link]

  • N-2-nitro-4-(trifluoromethyl)phenylpiperazine, AMS.T60231-5-MG. (n.d.). Amsbio. [Link]

  • 1-METHYL-4-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE HYDROCHLORIDE. (n.d.). chemicalsafety.com. [Link]

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Navigating the Serotonergic Landscape: A Comparative Guide to Trifluoromethylphenylpiperazine (TFMPP) Derivatives in Preclinical Research

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the nuanced selection of chemical tools is paramount to the success of any investigation into complex biological systems. This guide provides an in-depth, objective comparison of key trifluoromethylphenylpiperazine (TFMPP) derivatives, a class of compounds widely utilized for their interaction with the serotonergic system. By presenting supporting experimental data and detailed, reproducible protocols, this document aims to empower researchers to make informed decisions in their drug discovery and neuroscience research endeavors.

The family of trifluoromethylphenylpiperazine (TFMPP) derivatives has long been a staple in the pharmacologist's toolbox for probing the intricacies of serotonin (5-HT) receptor function. These compounds, characterized by a piperazine ring linked to a trifluoromethyl-substituted phenyl group, exhibit a wide spectrum of affinities and activities across various 5-HT receptor subtypes. This guide will delve into a comparative analysis of two notable members of this class: the broadly acting 1-(3-(trifluoromethyl)phenyl)piperazine (3-TFMPP) and the more selective 4-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]aniline (PAPP or LY165163), alongside other relevant analogs.

The Broad-Spectrum Agent: 1-(3-(Trifluoromethyl)phenyl)piperazine (3-TFMPP)

3-TFMPP is a non-selective serotonin receptor agonist, exhibiting significant affinity for several 5-HT receptor subtypes, including 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT2C receptors.[1][2] At the 5-HT2A receptor, it behaves as a weak partial agonist or antagonist.[1][2] This mixed pharmacology contributes to its complex and often multifaceted physiological and behavioral effects, making it a useful, albeit sometimes challenging, tool for initial screening and broad-spectrum studies of the serotonergic system.[1]

The Selective Modulator: 4-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]aniline (PAPP / LY165163)

In contrast to the promiscuous binding profile of 3-TFMPP, PAPP (also known as LY165163) has been identified as a potent and selective ligand for the 5-HT1A receptor subtype.[3] This selectivity provides researchers with a more targeted instrument to dissect the specific roles of the 5-HT1A receptor in various physiological and pathological processes, from anxiety and depression to cognitive function. While it is a potent 5-HT1A agonist, it's important to note that LY165163 can also act as an antagonist at vascular 5-HT2 receptors and has some affinity for alpha-adrenergic receptors, a factor to consider in experimental design.[3]

Comparative Analysis of Receptor Binding Affinities

To provide a clear and objective comparison, the following table summarizes the receptor binding affinities (Ki in nM) of 3-TFMPP and a selection of its derivatives at key serotonin receptors. A lower Ki value indicates a higher binding affinity.

Compound5-HT1A (Ki, nM)5-HT1B (Ki, nM)5-HT1D (Ki, nM)5-HT2A (Ki, nM)5-HT2C (Ki, nM)Source(s)
3-TFMPP 28813228226962[4]
3-TFMPP-3,4-MDBP 188>1000>1000>1000Modest[4]
BrAcTFMPP 0.5146-41-[5]
LY165163 (PAPP) High AffinityLow AffinityLow AffinityModerate Affinity (Antagonist)Low Affinity[3][6]

Note: The data for LY165163 is presented qualitatively as precise, directly comparable Ki values across all receptors were not available in a single source under identical experimental conditions. "High Affinity" generally implies low nanomolar or sub-nanomolar Ki values.

This comparative data highlights the significant shift in selectivity achieved through chemical modification of the parent TFMPP structure. The addition of a methylenedioxybenzyl group in 3-TFMPP-3,4-MDBP, for instance, enhances affinity for the 5-HT1A receptor while drastically reducing affinity for other 5-HT1 subtypes.[4] Similarly, BrAcTFMPP demonstrates a remarkable increase in affinity and selectivity for the 5-HT1A receptor.[5]

Reproducible Experimental Protocols: A Cornerstone of Scientific Integrity

To ensure the reproducibility of experiments utilizing these compounds, this section provides a detailed, step-by-step methodology for a competitive radioligand binding assay to determine the affinity of a test compound for the human 5-HT1A receptor.

Protocol: Competitive Radioligand Binding Assay for the 5-HT1A Receptor

This protocol is designed to determine the binding affinity (Ki) of a test compound, such as a TFMPP derivative, for the human 5-HT1A receptor expressed in a stable cell line, using [3H]8-OH-DPAT as the radioligand.[7]

Materials and Reagents:

  • Test Compounds: TFMPP derivatives of known concentrations.

  • Radioligand: [3H]8-OH-DPAT (specific activity ~120-180 Ci/mmol).

  • Cell Membranes: Membranes from Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK293) cells stably expressing the human 5-HT1A receptor.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO4 and 0.5 mM EDTA.[7]

  • Non-specific Binding Ligand: 10 µM Serotonin or 8-OH-DPAT (unlabeled).

  • Filtration Apparatus: Cell harvester with glass fiber filters (e.g., GF/C).

  • Scintillation Vials and Cocktail.

  • Liquid Scintillation Counter.

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Data Acquisition & Analysis prep_membranes Prepare Cell Membranes Expressing 5-HT1A prep_ligands Prepare Serial Dilutions of Test Compounds and Radioligand setup_plate Set up 96-well plate: - Total Binding - Non-specific Binding - Competitive Binding prep_ligands->setup_plate incubate Incubate at 25°C for 60 min setup_plate->incubate filtration Rapid Filtration to Separate Bound and Free Ligand incubate->filtration scintillation Scintillation Counting to Quantify Radioactivity filtration->scintillation analysis Calculate Ki using Cheng-Prusoff Equation scintillation->analysis

Caption: Workflow for a competitive radioligand binding assay.

Procedure:

  • Membrane Preparation: Thaw the cell membranes on ice. Homogenize the membranes in ice-cold assay buffer and centrifuge. Resuspend the pellet in fresh assay buffer to a final protein concentration that will yield adequate signal (typically 50-100 µg protein per well).

  • Assay Setup: In a 96-well microplate, set up the following reactions in triplicate:

    • Total Binding: Add assay buffer, [3H]8-OH-DPAT (final concentration ~0.5-1.0 nM), and the membrane suspension.

    • Non-specific Binding: Add a high concentration of unlabeled serotonin or 8-OH-DPAT (final concentration 10 µM), [3H]8-OH-DPAT, and the membrane suspension.

    • Competitive Binding: Add serial dilutions of the test compound, [3H]8-OH-DPAT, and the membrane suspension.

  • Incubation: Incubate the plate at 25°C for 60 minutes to allow the binding to reach equilibrium.[7]

  • Termination and Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.[7][8]

  • Quantification: Place the filters into scintillation vials, add an appropriate scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the average CPM of the non-specific binding wells from the average CPM of all other wells.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[7]

Signaling Pathway Visualization:

The activation of the 5-HT1A receptor, a Gi/o-coupled receptor, by an agonist like PAPP typically leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist 5-HT1A Agonist (e.g., PAPP) Receptor 5-HT1A Receptor Agonist->Receptor Binds to G_Protein Gi/o Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion Response Cellular Response (e.g., Neuronal Hyperpolarization) cAMP->Response Leads to

Caption: Simplified 5-HT1A receptor signaling pathway.

Conclusion

The choice between a broad-spectrum agent like 3-TFMPP and a more selective ligand such as PAPP (LY165163) is contingent upon the specific research question. For initial exploratory studies or when investigating the combined effects of multiple serotonin receptor subtypes, 3-TFMPP can be a valuable tool. However, for elucidating the precise role of the 5-HT1A receptor, a selective compound like PAPP is indispensable. This guide has provided the foundational data and methodologies to assist researchers in making these critical decisions, ultimately fostering more robust and reproducible scientific outcomes.

References

  • Dal Cason, T. A., & DeRuiter, J. (2018). Disubstituted piperazine analogues of trifluoromethylphenylpiperazine and methylenedioxybenzylpiperazine: analytical differentiation and serotonin receptor binding studies. Forensic Sciences Research, 3(2), 147-157. [Link]

  • Dhanasekaran, M., & Parthasarathy, S. (2017). Designer drug- Trifluoromethylphenylpiperazine derivatives (TFMPP) - A future potential peril towards modern society. Journal of Applied Pharmaceutical Science, 7(8), 224-230. [Link]

  • Wikipedia. Trifluoromethylphenylpiperazine. Wikipedia. Accessed March 20, 2026. [Link]

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. Accessed March 20, 2026. [Link]

  • Chidester, D., & Ransom, R. W. (1987). A trifluoromethylphenyl piperazine derivative with high affinity for 5-hydroxytryptamine-1A sites in rat brain. Journal of Pharmacology and Experimental Therapeutics, 241(2), 528-533. [Link]

  • Kong, L., Wang, Y., Wang, X., Zhang, Y., Zhang, J., Yu, L., ... & Wu, J. (2021). Radioligand Binding Assay. Bio-protocol, 11(10), e4023. [Link]

  • Lim, C. S., Awang, K., & Litaudon, M. (2011). (A) Saturation curve for the 5-hydroxytryptamine 1A receptor with [3 H]8-OH-DPAT as the radioligand. ResearchGate. [Link]

  • ResearchGate. "Designer drug-Trifluoromethylphenylpiperazine derivatives (TFMPP)-A future potential peril towards modern society | Request PDF. ResearchGate. Accessed March 20, 2026. [Link]

  • Man-Ko, C., & German, W. (1989). The 5-HT1A receptor probe [3H]8-OH-DPAT labels the 5-HT transporter in human platelets. European Journal of Pharmacology, 167(2), 277-285. [Link]

  • Cohen, M. L., & Fuller, R. W. (1987). In vitro receptor specificity of the 5HT1A selective phenylpiperazine, LY165163. Life Sciences, 41(24), 2655-2662. [Link]

  • BindingDB. 1-(3-Trifluoromethyl-phenyl)-piperazine(TFMPP)::CHEMBL274866. BindingDB. Accessed March 20, 2026. [Link]

  • ResearchGate. The affinities for serotonin/dopamine receptors of the compounds 1-4. ResearchGate. Accessed March 20, 2026. [Link]

  • Semantic Scholar. Designer drug- Trifluoromethylphenylpiperazine derivatives (TFMPP) - A future potential peril towards modern society. Semantic Scholar. Accessed March 20, 2026. [Link]

  • Matić, S., Stanojković, T., Kostić, M., Kladar, N., & Sukalović, V. (2022). Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Arabian Journal of Chemistry, 15(12), 104332. [Link]

  • Robertson, D. W., Bloomquist, W., Wong, D. T., & Cohen, M. L. (1992). mCPP but not TFMPP is an antagonist at cardiac 5HT3 receptors. Life sciences, 50(8), 599-605. [Link]

  • Partyka, A., Jastrzębska-Więsek, M., Wesołowska, A., & Siwek, A. (2019). The 1, 3, 5-Triazine Derivatives as Innovative Chemical Family of 5-HT 6 Serotonin Receptor Agents with Therapeutic Perspectives for Cognitive Impairment. Molecules, 24(14), 2577. [Link]

  • ResearchGate. Acute effects of the designer drugs benzylpiperazine (BZP) and trifluoromethylphenylpiperazine (TFMPP) using functional magnetic resonance imaging (fMRI) and the Stroop task - A pilot study. ResearchGate. Accessed March 20, 2026. [Link]

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